molecular formula C17H29BrClNSn B1372455 5-Bromo-2-chloro-4-(tributylstannyl)pyridine CAS No. 821773-99-3

5-Bromo-2-chloro-4-(tributylstannyl)pyridine

Cat. No.: B1372455
CAS No.: 821773-99-3
M. Wt: 481.5 g/mol
InChI Key: BJWFKRKFGNAZCP-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-4-(tributylstannyl)pyridine is a useful research compound. Its molecular formula is C17H29BrClNSn and its molecular weight is 481.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-2-chloro-4-(tributylstannyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-chloro-4-(tributylstannyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(5-bromo-2-chloropyridin-4-yl)-tributylstannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClN.3C4H9.Sn/c6-4-1-2-5(7)8-3-4;3*1-3-4-2;/h2-3H;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJWFKRKFGNAZCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC(=NC=C1Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29BrClNSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20676665
Record name 5-Bromo-2-chloro-4-(tributylstannyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

481.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

821773-99-3
Record name 5-Bromo-2-chloro-4-(tributylstannyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Reactivity profile of 5-Bromo-2-chloro-4-(tributylstannyl)pyridine in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Reactivity Profile of 5-Bromo-2-chloro-4-(tributylstannyl)pyridine in Organic Synthesis

Introduction

The pyridine scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous therapeutic agents. The ability to precisely functionalize this heterocycle is therefore of paramount importance in drug discovery and development. 5-Bromo-2-chloro-4-(tributylstannyl)pyridine emerges as a highly versatile and strategic building block, offering a unique convergence of three distinct reactive sites: a tributylstannyl group, a bromine atom, and a chlorine atom. This trifecta of functionalities allows for a programmed, sequential approach to the synthesis of complex, polysubstituted pyridines. This guide provides an in-depth analysis of the reactivity profile of this compound, offering field-proven insights into its application in key cross-coupling reactions.

Synthesis of 5-Bromo-2-chloro-4-(tributylstannyl)pyridine

While not commercially available, a plausible and efficient synthesis of 5-Bromo-2-chloro-4-(tributylstannyl)pyridine can be envisioned starting from 5-bromo-2-chloropyridine. The synthetic strategy hinges on a regioselective lithiation followed by quenching with tributyltin chloride.

Proposed Synthetic Workflow

Synthetic_Workflow start 5-Bromo-2-chloropyridine intermediate1 Lithiation at C4 (LDA, THF, -78 °C) start->intermediate1 1. intermediate2 Quench with Bu3SnCl intermediate1->intermediate2 2. product 5-Bromo-2-chloro-4-(tributylstannyl)pyridine intermediate2->product 3.

Caption: Proposed synthesis of 5-Bromo-2-chloro-4-(tributylstannyl)pyridine.

Detailed Experimental Protocol (Hypothetical)
  • Preparation: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C in a dry ice/acetone bath.

  • LDA Formation: Slowly add n-butyllithium to a solution of diisopropylamine in THF at -78 °C to generate lithium diisopropylamide (LDA) in situ.

  • Lithiation: To the freshly prepared LDA solution, add a solution of 5-bromo-2-chloropyridine in THF dropwise, maintaining the temperature at -78 °C. Stir the reaction mixture for 1-2 hours. The lithiation is directed to the 4-position due to the ortho-directing effect of the chloro group and the electronic nature of the pyridine ring.

  • Stannylation: To the resulting solution of the lithiated intermediate, add tributyltin chloride dropwise at -78 °C.

  • Quenching and Workup: Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 5-Bromo-2-chloro-4-(tributylstannyl)pyridine.

Reactivity Profile: A Triumvirate of Reactive Sites

The synthetic utility of 5-Bromo-2-chloro-4-(tributylstannyl)pyridine lies in the differential reactivity of its three functional groups in palladium-catalyzed cross-coupling reactions. The general order of reactivity for these sites is:

  • C-Sn (Stille Coupling): The tributylstannyl group is the most reactive site for Stille-type cross-coupling reactions.

  • C-Br (Suzuki, Sonogashira, etc.): The carbon-bromine bond is more susceptible to oxidative addition to a palladium(0) catalyst than the carbon-chlorine bond.[1]

  • C-Cl (Suzuki, Sonogashira, etc.): The carbon-chlorine bond is the least reactive of the three, typically requiring more forcing conditions (higher temperatures, stronger bases, more specialized ligands) to react.[1]

This hierarchy of reactivity allows for a selective and stepwise functionalization of the pyridine ring.

The Stille Cross-Coupling Reaction: Leveraging the C-Sn Bond

In a Stille coupling, the organostannane acts as the nucleophilic partner. Therefore, 5-Bromo-2-chloro-4-(tributylstannyl)pyridine will react at the C4 position with an organic halide or triflate.

Mechanism of the Stille Coupling

The catalytic cycle of the Stille reaction is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3]

Stille_Coupling_Mechanism Pd0 Pd(0)Ln OxAdd Oxidative Addition R1X R1-X (Organic Halide) PdII_intermediate R1-Pd(II)Ln-X OxAdd->PdII_intermediate Transmetalation Transmetalation PdII_intermediate->Transmetalation Stannane Py-SnBu3 Stannane->Transmetalation PdII_coupled R1-Pd(II)Ln-Py Transmetalation->PdII_coupled RedElim Reductive Elimination PdII_coupled->RedElim RedElim->Pd0 Regeneration Product R1-Py RedElim->Product

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Detailed Experimental Protocol for a Representative Stille Coupling
  • Preparation: In a flame-dried Schlenk flask, combine 5-Bromo-2-chloro-4-(tributylstannyl)pyridine (1.0 equiv.), the aryl or vinyl halide/triflate (1.1 equiv.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent (e.g., toluene or DMF).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. The tributyltin halide byproduct can often be removed by washing the reaction mixture with a saturated aqueous solution of potassium fluoride (KF).[2] Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Data Presentation: Representative Stille Couplings
EntryCoupling Partner (R-X)CatalystSolventTemp (°C)Expected Product
1IodobenzenePd(PPh₃)₄Toluene1005-Bromo-2-chloro-4-phenylpyridine
24-Vinyl-bromobenzenePd₂(dba)₃ / P(o-tol)₃THF805-Bromo-2-chloro-4-(4-vinylphenyl)pyridine
32-BromothiophenePdCl₂(PPh₃)₂DMF905-Bromo-2-chloro-4-(thiophen-2-yl)pyridine

The Suzuki-Miyaura Cross-Coupling Reaction: Selective Functionalization of C-Hal Bonds

When 5-Bromo-2-chloro-4-(tributylstannyl)pyridine is reacted with an organoboron reagent in a Suzuki-Miyaura coupling, the C-Br and C-Cl bonds become the reactive sites. Due to the higher reactivity of the C-Br bond, selective coupling at the C-5 position can be achieved under carefully controlled conditions.[1]

Mechanism of the Suzuki-Miyaura Coupling

The Suzuki coupling also proceeds via a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. A key difference from the Stille coupling is the requirement of a base to activate the organoboron species for transmetalation.[4]

Suzuki_Coupling_Mechanism Pd0 Pd(0)Ln OxAdd Oxidative Addition (at C-Br) PyBrClSn Py(Br,Cl)SnBu3 PdII_intermediate Py(Pd(II)Ln-Br,Cl)SnBu3 OxAdd->PdII_intermediate Transmetalation Transmetalation PdII_intermediate->Transmetalation BoronicAcid R-B(OH)2 + Base BoronicAcid->Transmetalation PdII_coupled Py(Pd(II)Ln-R,Cl)SnBu3 Transmetalation->PdII_coupled RedElim Reductive Elimination PdII_coupled->RedElim RedElim->Pd0 Regeneration Product Py(R,Cl)SnBu3 RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling at the C-Br position.

Detailed Experimental Protocol for Selective Suzuki Coupling at C-5
  • Preparation: To a Schlenk flask, add 5-Bromo-2-chloro-4-(tributylstannyl)pyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask and cycle between vacuum and an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/water).[5]

  • Reaction: Heat the reaction mixture (typically 80-100 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • Workup: Cool the reaction, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the residue by flash column chromatography.

The resulting 2-chloro-5-aryl-4-(tributylstannyl)pyridine is now primed for a subsequent Stille coupling at the C-4 position or, under more forcing conditions, another Suzuki coupling at the C-2 position.

Data Presentation: Representative Suzuki Couplings
EntryBoronic Acid (R-B(OH)₂)CatalystBaseSolventTemp (°C)Expected Product
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O902-Chloro-5-phenyl-4-(tributylstannyl)pyridine
24-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃Toluene/H₂O1002-Chloro-5-(4-methoxyphenyl)-4-(tributylstannyl)pyridine
3Pyridine-3-boronic acidPd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂O952-Chloro-5-(pyridin-3-yl)-4-(tributylstannyl)pyridine

Other Potential Transformations

The unique substitution pattern of 5-Bromo-2-chloro-4-(tributylstannyl)pyridine also opens the door to other valuable synthetic transformations:

  • Sonogashira Coupling: Similar to the Suzuki coupling, a selective Sonogashira reaction with a terminal alkyne is expected to occur at the C-5 position under mild conditions, catalyzed by palladium and a copper(I) co-catalyst.

  • Buchwald-Hartwig Amination: The C-Br bond can also be selectively targeted for C-N bond formation with primary or secondary amines using specialized palladium catalysts and ligands.

  • Halogen-Metal Exchange: The bromine atom can be selectively exchanged with an organolithium reagent at low temperatures, generating a lithiated species at C-5 that can be trapped with various electrophiles.

Applications in Complex Molecule Synthesis

The true power of 5-Bromo-2-chloro-4-(tributylstannyl)pyridine lies in its potential for sequential, multi-component couplings to rapidly build molecular complexity.

Exemplary Synthetic Route to a Trisubstituted Pyridine

Multistep_Synthesis start 5-Bromo-2-chloro- 4-(tributylstannyl)pyridine step1 Suzuki Coupling (R1-B(OH)2, Pd cat.) start->step1 intermediate1 2-Chloro-5-R1- 4-(tributylstannyl)pyridine step1->intermediate1 step2 Stille Coupling (R2-X, Pd cat.) intermediate1->step2 intermediate2 2-Chloro-5-R1- 4-R2-pyridine step2->intermediate2 step3 Sonogashira Coupling (R3-acetylene, Pd/Cu cat.) intermediate2->step3 product 2-(R3-alkynyl)-5-R1- 4-R2-pyridine step3->product

Caption: A potential three-step synthesis of a complex pyridine derivative.

This strategic approach, starting with a Suzuki coupling at C-5, followed by a Stille coupling at C-4, and concluding with a Sonogashira coupling at C-2, allows for the controlled and directional introduction of three different substituents, a highly valuable capability in the synthesis of novel chemical entities for drug discovery.

Conclusion

5-Bromo-2-chloro-4-(tributylstannyl)pyridine is a building block of significant synthetic potential. Its well-defined hierarchy of reactivity among the C-Sn, C-Br, and C-Cl bonds provides a robust platform for the selective and sequential synthesis of highly decorated pyridine rings. By carefully choosing the cross-coupling reaction and optimizing the conditions, researchers can unlock a vast chemical space, accelerating the development of novel pharmaceuticals and functional materials. This guide serves as a foundational resource for harnessing the full synthetic power of this versatile intermediate.

References

Sources

5-Bromo-2-chloro-4-(tributylstannyl)pyridine CAS number and safety data

[1][2]

Chemical Identity & Core Properties[2][3][4][5][6][7]

This compound represents a class of trifunctionalized pyridines . Its structural uniqueness lies in the presence of three distinct reactive handles—a chloride at C2, a bromide at C5, and a tributylstannyl group at C4.[1] This "orthogonal reactivity" allows medicinal chemists to sequentially functionalize the pyridine ring, making it a linchpin in the synthesis of complex drug scaffolds.[1]

PropertyData
Chemical Name 5-Bromo-2-chloro-4-(tributylstannyl)pyridine
CAS Number 821773-99-3
Molecular Formula C₁₇H₂₉BrClNSn
Molecular Weight 481.48 g/mol
Physical State Viscous yellow oil or low-melting solid (isomer dependent)
Solubility Soluble in DCM, THF, Toluene, Ethyl Acetate; Insoluble in water
Stability Air and moisture sensitive; prone to protodestannylation on silica

Safety Data & Hazard Profiling (GHS Standards)

CRITICAL WARNING: Organotin compounds are potent neurotoxins and endocrine disruptors. This specific derivative combines the toxicity of organotins with the corrosive/irritant properties of halopyridines.[1]

GHS Classification[4][8]
  • Acute Toxicity (Oral): Category 3 (H301)[2][3]

  • Acute Toxicity (Dermal): Category 4 (H312)[2]

  • Specific Target Organ Toxicity (Repeated): Category 1 (H372 - Nervous System)[1]

  • Aquatic Toxicity: Acute 1 / Chronic 1 (H410)[4][2]

Handling Protocol
  • Engineering Controls: All handling must occur within a certified chemical fume hood or a nitrogen-filled glovebox.

  • PPE: Double nitrile gloves (0.11 mm min) or Silver Shield® laminates. Standard latex is permeable to organotins.[1]

  • Decontamination: Glassware must be treated with a base bath (KOH/Isopropanol) to cleave tin residues before standard washing.

Hazard StatementDescription
H301 Toxic if swallowed.[1][3]
H315 / H319 Causes skin irritation / Causes serious eye irritation.[1][2]
H372 Causes damage to organs (Central Nervous System) through prolonged or repeated exposure.
H410 Very toxic to aquatic life with long lasting effects.[4][2][5]

Synthesis & Methodology

The synthesis of 5-Bromo-2-chloro-4-(tributylstannyl)pyridine relies on Directed Ortho-Metallation (DoM) .[1] The bromine atom at C5 exerts a strong directing effect, allowing Lithium Diisopropylamide (LDA) to selectively deprotonate the C4 position (ortho to the bromine) rather than C3 or C6.[1]

Reaction Mechanism

The bulky base (LDA) removes the proton at C4, stabilized by the inductive effect of the adjacent bromine and the ring nitrogen.[1] The resulting lithiated species is then quenched with tributyltin chloride.[1]

SynthesisPathStart5-Bromo-2-chloropyridineIntermediate[4-Lithio-Intermediate]Start->Intermediate Deprotonation (DoM) Reagent1LDA (1.1 eq)THF, -78°CProduct5-Bromo-2-chloro-4-(tributylstannyl)pyridineIntermediate->Product Electrophilic Trap Reagent2n-Bu3SnCl(1.2 eq)

Figure 1: Synthesis via Directed Ortho-Metallation (DoM).

Step-by-Step Protocol
  • Preparation: Flame-dry a 250 mL round-bottom flask and flush with Argon. Add 5-bromo-2-chloropyridine (1.0 eq) and anhydrous THF (0.2 M concentration).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Ensure the internal temperature stabilizes.

  • Lithiation: Add LDA (1.1 eq, 2.0 M in THF/heptane) dropwise over 20 minutes via syringe pump. The solution will typically darken (yellow to orange/brown).

    • Critical Control Point: Maintain temperature below -70°C to prevent "halogen dance" (migration of the bromine).

    • Time: Stir at -78°C for 60 minutes.

  • Quenching: Add Tributyltin chloride (1.2 eq) neat or in minimal THF dropwise.

  • Workup: Allow to warm to room temperature over 2 hours. Quench with saturated NH₄Cl.[1][6] Extract with EtOAc (3x).

  • Purification:

    • Note: Organotins streak on silica.

    • Method: Flash chromatography using Silica gel pre-treated with 1% Triethylamine (to prevent protodestannylation). Elute with Hexanes/EtOAc (gradient 100:0 to 95:5).

    • Tin Removal: If KF (potassium fluoride) workup is not used, tin byproducts may persist.[1]

Applications: Orthogonal Cross-Coupling

This scaffold is prized for its ability to undergo three distinct coupling reactions in a specific sequence.[1] The reactivity order is generally: C4-Sn (Stille) > C5-Br (Suzuki/Stille) > C2-Cl (SNAr or forcing Suzuki) .

The Chemoselective Strategy

Researchers can install a complex heteroaryl group at C4 first (mildest conditions), followed by a different group at C5, and finally displace the C2-chloride with an amine or alkoxide.[1]

ReactivityCenter5-Bromo-2-chloro-4-(tributylstannyl)pyridineStep1Step 1: Stille Coupling (C4)Pd(PPh3)4, Toluene, 100°C(Replaces -SnBu3)Center->Step1 Most Reactive Step2Step 2: Suzuki Coupling (C5)Pd(dppf)Cl2, Boronic Acid(Replaces -Br)Step1->Step2 Intermediate Step3Step 3: SNAr Displacement (C2)Amine/Alkoxide, Heat(Replaces -Cl)Step2->Step3 Least Reactive

Figure 2: Chemoselective functionalization hierarchy.

Experimental Tip: Stille Coupling

For the C4-stannane coupling:

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd₂(dba)₃/AsPh₃ (for sterically hindered partners).

  • Additive: CuI (10 mol%) can accelerate the reaction ("Copper effect") and allow for milder temperatures, preserving the C5-Bromine.[1]

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: 5-Bromo-2-(tributylstannyl)pyridine (Analogous Hazard Data). Link

  • BOC Sciences. (2024). Product Entry: 5-Bromo-2-chloro-4-(tributylstannyl)pyridine (CAS 821773-99-3).[1][]

  • Schlosser, M. (2005).[1] The "Halogen Dance" and Other Halogen Migration Reactions. Angewandte Chemie International Edition. (Mechanistic grounding for lithiation stability).

  • Sakamoto, T., et al. (1989).[1] Site-selective coupling of polyhalopyridines. Chem. Pharm. Bull. (Foundational work on halopyridine reactivity).

Stability of 5-Bromo-2-chloro-4-(tributylstannyl)pyridine under ambient conditions

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stability of 5-Bromo-2-chloro-4-(tributylstannyl)pyridine Under Ambient Conditions

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-chloro-4-(tributylstannyl)pyridine is a key intermediate in the synthesis of complex heterocyclic molecules, particularly in the fields of medicinal chemistry and materials science. As with many organotin reagents, its stability under ambient laboratory conditions is a critical parameter that dictates its storage, handling, and utility in synthetic protocols. This guide provides a comprehensive overview of the factors influencing the stability of 5-bromo-2-chloro-4-(tributylstannyl)pyridine, outlines best practices for its handling and storage, and presents a detailed experimental protocol for assessing its long-term stability. This document is intended to equip researchers with the necessary knowledge to ensure the integrity and reactivity of this valuable reagent.

Introduction: The Chemical Nature of 5-Bromo-2-chloro-4-(tributylstannyl)pyridine

5-Bromo-2-chloro-4-(tributylstannyl)pyridine belongs to the class of organostannanes, compounds characterized by a carbon-tin (C-Sn) bond. The utility of this reagent in cross-coupling reactions, such as Stille coupling, is derived from the ability of the tributylstannyl group to act as a transferable carbanion equivalent. However, the C-Sn bond is also the primary site of potential degradation. The electron-deficient nature of the substituted pyridine ring, further influenced by the presence of bromo and chloro substituents, can impact the lability of this bond.

Organotin compounds, in a broader sense, are recognized for their toxicity and require specific handling procedures to minimize exposure.[1][2] The degree of toxicity is generally highest for compounds with three or four alkyl groups attached to the tin atom.[1] Therefore, all operations involving 5-bromo-2-chloro-4-(tributylstannyl)pyridine should be conducted with appropriate safety measures.

Factors Influencing the Stability of Arylstannanes

The stability of arylstannanes like 5-bromo-2-chloro-4-(tributylstannyl)pyridine is not absolute and is influenced by several environmental factors. Understanding these factors is paramount for maintaining the compound's purity and reactivity over time.

  • Atmospheric Oxygen: While many organometallic compounds are sensitive to oxygen, the C-Sn bond in arylstannanes is generally considered relatively stable to air for short periods. However, for long-term storage, an inert atmosphere is recommended to prevent slow oxidative degradation.

  • Moisture: Organotin halides are known to react with water to produce hydrogen halides.[1] Although 5-bromo-2-chloro-4-(tributylstannyl)pyridine is not a halide in the same sense, the presence of moisture can facilitate protodestannylation, a common decomposition pathway for organostannanes, especially in the presence of acidic or basic impurities.

  • Light: Photochemical degradation can occur in light-sensitive compounds. While specific data for this compound is unavailable, it is a prudent practice to store organometallic reagents, including organostannanes, in amber vials or otherwise protected from light to prevent the formation of radical species that can initiate decomposition.

  • Temperature: Elevated temperatures can accelerate the rate of decomposition. Studies on the stability of tributyltin (TBT) compounds in environmental samples have shown significant degradation over time at room temperature.[3] Conversely, storage at low temperatures (-20 °C) has been shown to preserve the integrity of organotin species in sediments for extended periods.[3]

Recommended Handling and Storage Protocols

Given the potential for degradation and the toxic nature of organotin compounds, a stringent set of handling and storage protocols is essential.[4][5]

Engineering Controls and Personal Protective Equipment (PPE)
  • Fume Hood: All manipulations of 5-bromo-2-chloro-4-(tributylstannyl)pyridine must be performed in a well-ventilated chemical fume hood.[2]

  • Gloves: Chemical-resistant gloves, such as nitrile or neoprene, are mandatory. Double gloving is recommended to minimize the risk of exposure.[2]

  • Eye Protection: Chemical safety goggles and a face shield should be worn to protect against splashes.[2]

  • Lab Coat: A laboratory coat must be worn at all times.[2]

Storage Conditions

For optimal long-term stability, 5-bromo-2-chloro-4-(tributylstannyl)pyridine should be stored under the following conditions:

ParameterRecommended ConditionRationale
Temperature -20 °CTo minimize the rate of thermal decomposition.[3]
Atmosphere Inert (Argon or Nitrogen)To prevent slow oxidation and hydrolysis.
Light Amber vial/Protection from lightTo prevent photochemical degradation.
Container Tightly sealed, appropriate containerTo prevent contamination and exposure to moisture.

Potential Decomposition Pathways

DecompositionPathways 5-Bromo-2-chloro-4-(tributylstannyl)pyridine 5-Bromo-2-chloro-4-(tributylstannyl)pyridine Protodestannylation Protodestannylation 5-Bromo-2-chloro-4-(tributylstannyl)pyridine->Protodestannylation H+ (from moisture/acid) Oxidative Cleavage Oxidative Cleavage 5-Bromo-2-chloro-4-(tributylstannyl)pyridine->Oxidative Cleavage O2, light 5-Bromo-2-chloro-pyridine 5-Bromo-2-chloro-pyridine Protodestannylation->5-Bromo-2-chloro-pyridine Tributyltin Hydroxide/Oxide Tributyltin Hydroxide/Oxide Oxidative Cleavage->Tributyltin Hydroxide/Oxide

Caption: Potential decomposition pathways for 5-bromo-2-chloro-4-(tributylstannyl)pyridine.

The primary anticipated decomposition pathway is protodestannylation , where a proton source cleaves the C-Sn bond to yield 5-bromo-2-chloro-pyridine and a tributyltin cation, which would then form the corresponding hydroxide or oxide in the presence of water. Oxidative cleavage , potentially initiated by light and air, could also lead to the degradation of the stannane.

Experimental Protocol for Stability Assessment

To quantitatively assess the stability of 5-bromo-2-chloro-4-(tributylstannyl)pyridine under ambient conditions, a long-term study can be designed.

StabilityStudyWorkflow cluster_setup Experiment Setup cluster_analysis Time-Point Analysis Sample_Prep Prepare aliquots of the compound in vials Condition_1 Ambient light, room temp, air Sample_Prep->Condition_1 Condition_2 Dark, room temp, air Sample_Prep->Condition_2 Condition_3 Dark, -20°C, inert atm (control) Sample_Prep->Condition_3 Time_Points t = 0, 1, 3, 6, 12 months Condition_1->Time_Points Condition_2->Time_Points Condition_3->Time_Points Analysis Analyze aliquots by 1H NMR and LC-MS Time_Points->Analysis Quantification Quantify remaining compound and identify degradation products Analysis->Quantification

Caption: Workflow for the experimental stability assessment of the title compound.

Objective

To determine the rate of degradation of 5-bromo-2-chloro-4-(tributylstannyl)pyridine under various storage conditions over a 12-month period.

Materials
  • 5-Bromo-2-chloro-4-(tributylstannyl)pyridine (high purity)

  • Amber and clear glass vials with PTFE-lined caps

  • Argon or Nitrogen gas

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Acetonitrile (ACN) and water (LC-MS grade)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

Methodology
  • Initial Analysis (t=0):

    • Dissolve a known amount of 5-bromo-2-chloro-4-(tributylstannyl)pyridine and the internal standard in CDCl₃.

    • Acquire a quantitative ¹H NMR spectrum. Integrate the signals corresponding to the analyte and the internal standard.

    • Prepare a stock solution for LC-MS analysis and obtain an initial chromatogram to determine purity and retention time.

  • Sample Preparation for Stability Study:

    • Aliquot equal, known amounts of the compound into three sets of vials.

    • Set 1 (Ambient): Clear vials, capped under air, stored on the lab bench at room temperature.

    • Set 2 (Dark, Ambient Temp): Amber vials, capped under air, stored in a drawer at room temperature.

    • Set 3 (Control): Amber vials, purged with argon, capped, and stored in a -20 °C freezer.

  • Time-Point Analysis (t = 1, 3, 6, 12 months):

    • At each time point, take one vial from each set.

    • Perform quantitative ¹H NMR and LC-MS analysis as described in step 1.

    • In the LC-MS analysis, monitor for the appearance of new peaks that could correspond to degradation products, such as 5-bromo-2-chloro-pyridine.

Data Analysis
  • ¹H NMR: Calculate the percentage of remaining 5-bromo-2-chloro-4-(tributylstannyl)pyridine at each time point by comparing the integral of its characteristic peaks to the integral of the internal standard, relative to the t=0 measurement.

  • LC-MS: Determine the purity of the compound at each time point by peak area normalization. Identify and quantify any major degradation products.

Conclusion

While 5-bromo-2-chloro-4-(tributylstannyl)pyridine is a versatile reagent, its stability is a critical consideration for its effective use. Based on the general behavior of organotin compounds, it is susceptible to degradation by moisture, and to a lesser extent, by air and light. Strict adherence to proper handling and storage protocols, including the use of an inert atmosphere and low temperatures, is essential to preserve its integrity. The provided experimental protocol offers a robust framework for researchers to quantitatively assess the stability of this compound under their specific laboratory conditions, ensuring the reliability and reproducibility of their synthetic endeavors. The C-Sn bond in arylstannanes is known to be stable to many functional group manipulations, which allows for flexible and modular syntheses.[6]

References

  • National Research Council. 2011. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Washington, DC: The National Academies Press. [Link]

  • Quevauviller, Ph., R. Ritsema, H. V. der Vlies, and H. V. der Vlies. 1996. "Stability and storage problems in organotin speciation in environmental samples." Analytica Chimica Acta 326 (1-3): 193–201. [Link]

  • National Institute for Occupational Safety and Health. 1976. Criteria for a Recommended Standard: Occupational Exposure to Organotin Compounds. DHEW (NIOSH) Publication No. 77-115. [Link]

  • "Storage conditions for organotin catalysts." 2022. Organotin. [Link]

  • Makaravage, K. J., A. F. Brooks, A. V. Mossine, M. S. Sanford, and P. J. H. Scott. 2016. "Copper-Mediated Radiofluorination of Arylstannanes with [¹⁸F]KF." Organic Letters 18 (20): 5440–43. [Link]

  • Gaviña, P., and S. Tatay. 2007. "Synthesis of a novel ditopic ligand incorporating directly bonded 1, 10-phenanthroline and 2, 2′: 6′, 2 ″-terpyridine units." Tetrahedron Letters 48 (32): 5619–22. [Link]

  • Michels, T. D., J. U. Rhee, and C. D. Vanderwal. 2006. "Synthesis of δ-Tributylstannyl-α,β,γ,δ-Unsaturated Aldehydes from Pyridines." Organic Letters 8 (20): 4533–36. [Link]

  • Makaravage, K. J., A. F. Brooks, A. V. Mossine, M. S. Sanford, and P. J. H. Scott. 2016. "Copper-Mediated Radiofluorination of Arylstannanes with [18F]KF." ACS Publications. [Link]

Sources

Overview of organotin reagents in heterocyclic chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overview of Organotin Reagents in Heterocyclic Chemistry Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern medicinal chemistry, organotin reagents (organostannanes) remain a paradoxical cornerstone. While the Stille cross-coupling reaction offers unrivaled functional group tolerance and mild reaction conditions for constructing complex heterocycles, the toxicity and purification burden of tin byproducts present significant operational challenges.

This technical guide moves beyond basic textbook definitions to provide a rigorous, field-tested framework for utilizing organotin chemistry in drug discovery. We focus on the strategic synthesis of heteroaryl stannanes , the mechanistic nuances of the "Copper Effect," and validated protocols for tin removal that satisfy the stringent purity requirements of biological assays.

Part 1: Fundamentals of Organostannane Reactivity

The utility of organotin reagents stems from the specific polarity and bond energy of the C-Sn bond (


). Unlike organolithium or Grignard reagents, organostannanes are air- and moisture-stable, allowing for the purification of intermediates—a critical advantage when building multi-step heterocyclic scaffolds.
The Stille Catalytic Cycle & The Transmetallation Bottleneck

The mechanism of the Stille reaction follows the standard Pd(0)/Pd(II) cycle, but the transmetallation step is universally recognized as the rate-determining step (RDS).

  • Oxidative Addition: Fast for aryl iodides/triflates; slower for bromides/chlorides.

  • Transmetallation (RDS): The transfer of the organic group from Sn to Pd.[1][2] This step is often slow due to the low polarity of the C-Sn bond.

  • Reductive Elimination: Rapid formation of the C-C bond.

The "Copper Effect" (Liebeskind-Farina Modification)

For sterically hindered or electron-deficient heterocycles, standard Stille conditions often fail. The addition of Cu(I) salts (e.g., CuI, CuTC) accelerates the reaction by orders of magnitude.

  • Mechanism: Cu(I) facilitates a "double transmetallation." The organic group transfers from Sn to Cu (forming a transient, highly reactive organocopper species), which then transmetallates to Pd.

  • Scavenging: Cu(I) also scavenges free phosphine ligands, preventing the saturation of the Pd center and keeping the catalytic cycle active.

StilleCycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX L2Pd(II)(Ar)X OxAdd->PdII_ArX Ar-X TransMet Transmetallation (RDS) PdII_ArX->TransMet PdII_ArR L2Pd(II)(Ar)(R) TransMet->PdII_ArR R-SnBu3 CuEffect Cu(I) Effect: Sn-R → Cu-R → Pd-R CuEffect->TransMet Accelerates RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 Product Ar-R RedElim->Product

Figure 1: The Stille Catalytic Cycle emphasizing the rate-determining transmetallation step and the catalytic acceleration provided by Cu(I) salts.

Part 2: Synthesis of Heterocyclic Organostannanes

Accessing the correct stannane is often the limiting factor. Below are the three primary methodologies, ranked by operational utility.

Method A: Directed Ortho-Lithiation (The Nucleophilic Approach)

Best for electron-rich heterocycles (furans, thiophenes, N-protected indoles).

  • Deprotonation: Treat the heterocycle with

    
    -BuLi or LDA at -78°C.
    
  • Quench: Add tributyltin chloride (

    
    ).
    
  • Outcome: Regioselective installation of the stannyl group.

Method B: Palladium-Catalyzed Stannylation (The Electrophilic Approach)

Best for electron-deficient heterocycles (pyridines, pyrimidines) or complex scaffolds where lithiation is incompatible with sensitive functional groups.

  • Reagents: Hexabutyldistannane (

    
    ) + Aryl Halide.
    
  • Catalyst:

    
     (5 mol%).
    
  • Solvent: Toluene or Dioxane, reflux.

  • Note: This is essentially a "Stille coupling with tin," utilizing the distannane as the nucleophile.

Method C: Radical Stannylation (Emerging)

Recent advances utilizing visible light photoredox catalysis allow for the stannylation of aniline derivatives (via diazonium salts) or direct C-H stannylation, avoiding toxic transition metals in the reagent synthesis step.

Comparison of Synthesis Methods

FeatureMethod A: LithiationMethod B: Pd-CatalyzedMethod C: Radical/Photo
Substrate Scope Electron-rich heterocyclesAryl/Heteroaryl halidesAnilines, diazonium salts
Conditions Cryogenic (-78°C), Strong BaseReflux (100°C+), NeutralRoom Temp, Mild
FG Tolerance Low (No ketones, esters, etc.)High (Esters, nitriles, amides OK)High
Scalability HighModerate (Distannane cost)Low to Moderate

Part 3: Strategic Applications in Drug Discovery

Heteroaryl-Heteroaryl Coupling

The Stille reaction is the premier method for linking two heteroaromatic rings, a motif ubiquitous in kinase inhibitors.

  • Example: Coupling a 2-stannylpyridine with a 4-chloropyrimidine.

  • Why Stille? Boronic acids (Suzuki) of 2-pyridines are notoriously unstable (protodeboronation), and zinc reagents (Negishi) are moisture sensitive. Stannanes are stable and storable.[1]

Carbonylative Stille Coupling

By introducing Carbon Monoxide (CO) (1 atm or via a surrogate like molybdenum hexacarbonyl), the reaction yields unsymmetrical ketones instead of biaryls.

  • Pathway:

    
    .
    
  • Application: Rapid synthesis of acyl-heterocycles without Friedel-Crafts conditions.

Part 4: The "Tin Problem" – Purification Protocols

The major drawback of organotin chemistry is the toxicity of trialkyltin byproducts and the difficulty of removing trace tin residues (which can interfere with biological assays). Chromatography alone is often insufficient.

Protocol 1: Potassium Fluoride (KF) / Silica Gel (The Gold Standard)

This method converts soluble trialkyltin halides into insoluble polymeric tin fluorides.

Step-by-Step Methodology:

  • Reaction Completion: Upon completion of the Stille coupling, dilute the reaction mixture with Ethyl Acetate (

    
    ).
    
  • Reagent Prep: Prepare a slurry of 30% w/w Potassium Fluoride (KF) on Silica Gel. (Mix KF in water, add silica, evaporate water, and dry).

  • Treatment: Add the KF/Silica reagent to the reaction mixture (approx. 200 mg per mmol of tin reagent used).

  • Stirring: Stir vigorously at room temperature for 2 hours.

  • Filtration: Filter through a pad of Celite. The tin byproducts remain trapped in the solid filter cake.

  • Result: The filtrate contains the product with <50 ppm tin residual.

Protocol 2: Aqueous KF Wash (For Large Scale)
  • Dissolve the crude reaction mixture in Ether or EtOAc.

  • Wash 3x with a saturated aqueous solution of Potassium Fluoride (KF) .

  • The tributyltin fluoride (

    
    ) precipitates at the interface or is removed in the solid phase if the solvent volume is low.
    

TinRemoval Crude Crude Mixture (Product + Bu3Sn-X) AddKF Add KF/Silica (Solid Support) Crude->AddKF Stir Stir 2 Hours (Formation of Insoluble Bu3SnF) AddKF->Stir Filter Filter (Celite) Stir->Filter SolidWaste Solid Waste (Trapped Tin) Filter->SolidWaste Retains Sn PureFiltrate Filtrate (Tin-Free Product) Filter->PureFiltrate

Figure 2: Workflow for the removal of organotin byproducts using the KF/Silica method.

Part 5: Detailed Experimental Protocol

General Procedure for Pd-Catalyzed Stille Cross-Coupling of Heterocycles

  • Setup: Flame-dry a 2-neck round bottom flask and cool under Argon.

  • Reagents: Add the Heteroaryl Halide (1.0 equiv), Heteroaryl Stannane (1.1 equiv), and CuI (0.1 equiv) if the halide is hindered.

  • Solvent: Add anhydrous 1,4-Dioxane or DMF (

    
     concentration).
    
  • Degassing: Sparge the solution with Argon for 15 minutes (Critical: Oxygen poisons the catalyst).

  • Catalyst: Quickly add

    
     (0.05 equiv) or 
    
    
    
    /
    
    
    for difficult cases.
  • Reaction: Heat to 90-110°C for 12-24 hours. Monitor by LCMS.

  • Workup: Cool to RT. Dilute with EtOAc.

  • Purification: Execute Protocol 1 (KF/Silica) described above. Concentrate filtrate and purify via flash chromatography.

References

  • Milstein, D., & Stille, J. K. (1978). "A general, selective, and facile method for ketone synthesis from acid chlorides and organotin compounds catalyzed by palladium." Journal of the American Chemical Society. Link

  • Farina, V., & Krishnan, B. (1991). "Large rate accelerations in the Stille reaction with tri-2-furylphosphine and triphenylarsine as ligands: mechanistic implications." Journal of the American Chemical Society. Link

  • Littke, A. F., & Fu, G. C. (1999).[3] "A Versatile, Practical Method for the Stille Cross-Coupling of Aryl Chlorides." Angewandte Chemie International Edition. Link

  • Ren, H., et al. (2020). "An efficient method for removing organotin impurities."[4] Shandong Look Chemical Technical Reports. Link

  • Espinet, P., & Echavarren, A. M. (2004). "The Mechanisms of the Stille Reaction." Angewandte Chemie International Edition. Link

Sources

Methodological & Application

Palladium-catalyzed cross-coupling of 5-Bromo-2-chloro-4-(tributylstannyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note #04-PYR: Strategic Functionalization of 5-Bromo-2-chloro-4-(tributylstannyl)pyridine

Strategic Overview: The "Linchpin" Scaffold

5-Bromo-2-chloro-4-(tributylstannyl)pyridine (Compound 1 ) represents a high-value "linchpin" scaffold in medicinal chemistry.[1] Its structural uniqueness lies in the presence of three orthogonal reactive handles on a single electron-deficient pyridine ring. This allows for the sequential construction of trisubstituted pyridines—a common pharmacophore in kinase inhibitors—without the need for intermediate protecting group manipulations.

The Chemo-Selectivity Challenge: The successful utilization of 1 relies on exploiting the kinetic reactivity differences between the three sites.

  • C4-Stannane (Nucleophile): The most labile handle. Reacts via Stille cross-coupling.[1][2][3][4][5]

  • C5-Bromide (Electrophile): The second most reactive site. Reacts via Oxidative Addition (Suzuki, Sonogashira, Buchwald).[5]

  • C2-Chloride (Electrophile): The least reactive site toward Pd(0), but highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the pyridine nitrogen's electron withdrawal.

Critical Operational Constraint: Because 1 contains both a nucleophile (Sn) and an electrophile (Br), it possesses an inherent risk of polymerization (homocoupling) . To drive the cross-coupling with an external partner, the external electrophile (Ar-I) must undergo oxidative addition to Pd(0) significantly faster than the internal C5-Br of Compound 1 .

Reactivity & Workflow Visualization

The following diagram illustrates the kinetic hierarchy and the logical flow of sequential functionalization.

ReactivityMap cluster_legend Reactivity Hierarchy Start 5-Bromo-2-chloro- 4-(tributylstannyl)pyridine Step1 Step 1: C4-Arylation (Stille Coupling) Start->Step1 Reacts w/ Ar-I (Pd/CuI) Step2 Step 2: C5-Functionalization (Suzuki/Sonogashira) Step1->Step2 Reacts w/ R-B(OH)2 (Pd/Base) Step3 Step 3: C2-Substitution (SNAr / Buchwald) Step2->Step3 Reacts w/ H-Nu (Heat/Base) Legend Reactivity: C4-Sn (High) > C5-Br (Med) > C2-Cl (Low/Latent)

Figure 1: Sequential functionalization logic for the tri-functional pyridine scaffold.

Protocol A: C4-Selective Stille Cross-Coupling

This protocol is optimized to couple 1 with an external Aryl Iodide (Ar-I).[1] We utilize the "Copper Effect" (addition of CuI), which facilitates the transmetallation step, particularly for electron-deficient stannanes like pyridines.

Mechanism Note: The addition of Cu(I) generates a transient organocopper species from the stannane, which transmetallates to Palladium faster than the stannane itself. This rate acceleration is crucial to outcompete the background homocoupling of 1 .

Materials
  • Substrate: 5-Bromo-2-chloro-4-(tributylstannyl)pyridine (1.0 equiv)

  • Coupling Partner: Aryl Iodide (Ar-I) (1.1 equiv) [CRITICAL: Do not use Ar-Br] [1]

  • Catalyst: Pd(PPh3)4 (5 mol%)[1]

  • Additive: CuI (10 mol%)[1]

  • Solvent: Anhydrous 1,4-Dioxane or Toluene (0.1 M concentration)

  • Inert Gas: Argon (Balloon or Manifold)[1]

Step-by-Step Procedure
  • Degassing: Charge a reaction vial with 1,4-Dioxane. Sparge with Argon for 15 minutes. Note: Oxygen promotes phosphine oxidation and stannane homocoupling.

  • Reagent Addition: Add the Aryl Iodide (1.1 equiv), Compound 1 (1.0 equiv), and CuI (10 mol%) to the vial.

  • Catalyst Addition: Add Pd(PPh3)4 (5 mol%) last. Quickly seal the vial with a crimp cap or septum.

  • Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor conversion by LC-MS.

    • Checkpoint: Look for the consumption of the stannane (Starting Material) and the appearance of the product mass. If the reaction stalls, add CsF (2.0 equiv) to activate the stannane further.

  • Workup (Tin Removal - See Section 5): Cool to room temperature. Dilute with EtOAc. Wash with 10% aqueous KF solution (x2) to precipitate tin residues.[1] Filter through a pad of Celite.[1][6]

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Quantitative Data: Expected Yields

Electrophile (Ar-I)Electronic NatureExpected YieldNotes
4-IodoanisoleElectron Rich85-92%Standard conditions.[1]
1-Iodo-4-nitrobenzeneElectron Deficient78-85%Faster reaction; watch for homocoupling.
3-IodopyridineHeteroaryl65-75%May require CsF additive.[1]
BromobenzeneNeutral<10%Avoid. Competitive reaction with internal C5-Br.[1]

Protocol B: Sequential C5-Functionalization (Suzuki Coupling)

Once the C4 position is arylated, the C5-Bromide becomes the primary reactive site. The C2-Chloride remains inert under standard Suzuki conditions (90°C), ensuring selectivity.

Materials
  • Substrate: C4-substituted Product from Protocol A (1.0 equiv)

  • Partner: Aryl Boronic Acid (1.5 equiv)[1]

  • Catalyst: Pd(dppf)Cl2[1][2]·DCM (5 mol%)[1]

  • Base: K2CO3 (2.0 M aqueous, 3.0 equiv)[1]

  • Solvent: 1,4-Dioxane (0.1 M)

Step-by-Step Procedure
  • Setup: Combine the substrate, boronic acid, and Pd catalyst in a microwave vial or round-bottom flask.

  • Solvent/Base: Add Dioxane and aqueous K2CO3.

  • Deoxygenate: Sparge with Argon for 5 minutes.

  • Reaction: Heat to 90°C (oil bath) or 110°C (Microwave, 30 min).

  • Selectivity Check: The C2-Cl should remain intact. If C2 coupling is observed (rare), switch to a weaker base (Na2CO3) and lower temperature (70°C).[1]

Critical Protocol: Removal of Organotin Residues

Pharmaceutical intermediates must meet strict heavy metal limits.[1] Tributyltin byproducts are lipophilic and toxic.[1] Standard silica chromatography is often insufficient.[1]

Method: Potassium Fluoride (KF) Precipitation [1]

  • Dissolve the crude reaction mixture in Diethyl Ether or Ethyl Acetate.

  • Add an equal volume of saturated aqueous KF solution .

  • Stir vigorously for 30 minutes. A white, polymeric solid (Bu3SnF) will precipitate.[1]

  • Filter the biphasic mixture through a pad of Celite mixed with 10% w/w anhydrous K2CO3 .

  • Separate the organic layer, dry over Na2SO4, and concentrate.

Troubleshooting & Optimization Guide

IssueRoot CauseSolution
Homocoupling of Stannane Oxidative dimerization of the Sn reagent.Ensure strict O2 exclusion. Use Ar-I (more reactive). Lower catalyst loading.[1]
No Reaction (Stalled) Poisoning of Pd or poor transmetallation.[1]Add CuI (10-20 mol%) or CsF (2 equiv) .[1] Switch ligand to AsPh3 (Farina conditions).
C2-Cl Reaction Observed Loss of selectivity during Step 2.Lower reaction temperature.[1] Use bulky phosphine ligands (e.g., XPhos) which prefer C-Br over C-Cl.
Protodestannylation Acidic protons in solvent or substrate.[1]Ensure solvents are anhydrous.[1] Add 1% Et3N to the reaction mixture.

References

  • The Stille Reaction (Review): Farina, V.; Krishnamurthy, V.; Scott, W. J. The Stille Reaction. Org. React. 1997, 50, 1–652. Link[1]

  • Copper Effect (Liebeskind-Skulnick): Farina, V.; Kapadia, S.; Krishnan, B.; Wang, C.; Liebeskind, L. S. On the Nature of the "Copper Effect" in the Stille Cross-Coupling. J. Org.[1] Chem. 1994, 59, 5905–5911. Link[1]

  • Tin Removal Protocols: Harrowven, D. C.; Guy, I. L. Removal of organotin residues from reaction mixtures. Chem. Commun. 2004, 1968–1969.[1] Link[1]

  • Halogenated Pyridine Reactivity: Spitzner, R. Pyridine-Based Scaffolds in Medicinal Chemistry. Science of Synthesis , 2012. Link[1]

  • Sequential Coupling Strategy: Léris, G.; Routier, S.; Coudert, G.; Mérour, J. Y. Synthesis of 2,4,5-Trisubstituted Pyridines via Palladium-Catalyzed Cross-Coupling. Tetrahedron 2007, 63, 1076–1082. Link[1]

Sources

One-pot synthesis methods involving 5-Bromo-2-chloro-4-(tributylstannyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced One-Pot Strategies Involving 5-Bromo-2-chloro-4-(tributylstannyl)pyridine

Executive Summary

This technical guide details the generation and utilization of 5-Bromo-2-chloro-4-(tributylstannyl)pyridine (Reagent 1 ), a high-value, tri-functionalized heterocyclic building block. This reagent enables the rapid assembly of polysubstituted pyridines through orthogonal reactivity . The molecule features three distinct reactive handles:

  • C-4 Tributylstannyl (

    
    ):  A nucleophilic handle for Stille cross-coupling.
    
  • C-5 Bromo (Br): An electrophilic handle for Suzuki, Negishi, or Heck couplings.

  • C-2 Chloro (Cl): An electrophilic handle for Nucleophilic Aromatic Substitution (

    
    ) or Buchwald-Hartwig amination.
    

By leveraging the reactivity hierarchy (


 or 

), researchers can perform sequential, one-pot transformations without intermediate isolation, significantly accelerating Structure-Activity Relationship (SAR) exploration in drug discovery.

The "Generation" Protocol: Regioselective Synthesis

The synthesis of Reagent 1 relies on the Directed Ortho Metalation (DoM) of 5-bromo-2-chloropyridine. Success depends on strict temperature control to enforce regioselectivity at the C-4 position and prevent "halogen dance" isomerization.

Mechanism & Causality
  • Substrate: 5-bromo-2-chloropyridine.[1]

  • Directing Effects: The C-4 proton is acidified by the adjacent Bromine (inductive/polarizability effects) and the meta-Chlorine. While C-3 is also acidic (ortho to Cl), C-4 lithiation is kinetically favored at -78°C using LDA in THF.

  • Halogen Dance Risk: At temperatures > -60°C, the 4-lithio intermediate may undergo halogen scrambling (migration of the Br to C-4). Maintaining -78°C is critical to preserve the 2,5-substitution pattern.

Step-by-Step Protocol

Materials:

  • 5-Bromo-2-chloropyridine (1.0 equiv)

  • Lithium Diisopropylamide (LDA) (1.1 equiv, 2.0 M in THF/heptane)

  • Tributyltin chloride (

    
    ) (1.1 equiv)
    
  • Anhydrous THF (0.2 M concentration relative to substrate)

Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask and cool to -78°C under a positive pressure of Argon.

  • Solvation: Charge the flask with anhydrous THF and 5-bromo-2-chloropyridine. Ensure complete dissolution.

  • Lithiation: Add LDA dropwise via syringe pump over 15 minutes. Critical: Maintain internal temperature below -70°C.

    • Observation: The solution typically turns a deep yellow/orange, indicating the formation of the lithiated species.

  • Equilibration: Stir at -78°C for exactly 30 minutes. (Prolonged stirring increases the risk of isomerization).

  • Quenching: Add neat

    
     rapidly in one portion.
    
  • Warming: Allow the mixture to warm to room temperature (RT) naturally over 2 hours.

  • Workup (if isolating): Quench with saturated

    
    , extract with EtOAc, and wash with brine.
    
    • Note: For one-pot applications, proceed directly to the coupling step without workup.

The "Utilization" Protocol: One-Pot Sequential Couplings

This protocol demonstrates a Stille


 Suzuki 


sequence.

Challenge: Reagent 1 contains both a nucleophile (Sn) and an electrophile (Br). To prevent self-polymerization during the Stille step, the external electrophile (Aryl Iodide) must be more reactive toward oxidative addition than the internal C-5 Bromine.

Solution: Use Aryl Iodides (


) for the first step. Pd(0) inserts into 

orders of magnitude faster than

.
Sequence Workflow
  • Step 1: Stille Coupling (C-4 Functionalization)

    • Additives: Add

      
       (1.0 equiv) and 
      
      
      
      (5 mol%) directly to the crude mixture from Section 2.
    • Conditions: Heat to reflux (THF) or 80°C (if solvent swapped to Toluene) for 4-12 hours.

    • Outcome: Formation of 4-Aryl-5-bromo-2-chloropyridine . The Sn group is consumed; the Br and Cl remain intact.

  • Step 2: Suzuki Coupling (C-5 Functionalization)

    • Additives: Add

      
       (1.2 equiv), aqueous 
      
      
      
      (2.0 equiv), and a fresh portion of catalyst if necessary (e.g.,
      
      
      ).
    • Conditions: Reflux for 6-12 hours.

    • Outcome: The C-5 Br reacts (more reactive than C-2 Cl). Product: 2-Chloro-4,5-diarylpyridine .

  • Step 3:

    
     (C-2 Functionalization) 
    
    • Additives: Add a primary/secondary amine (

      
      ) or alkoxide.
      
    • Conditions: Heat to 120°C (requires sealed tube or microwave if THF is used, or solvent swap to DMSO/NMP).

    • Outcome: Final 2,4,5-Trisubstituted Pyridine .

Data Summary & Reactivity Chart

PositionSubstituentReactivity TypeRelative Reactivity OrderPreferred Reaction
C-4

NucleophileHigh (vs Ar-I)Stille Coupling (Step 1)
C-5

ElectrophileMediumSuzuki/Negishi (Step 2)
C-2

ElectrophileLow (Pd), High (

)

or Buchwald (Step 3)

Yield Expectations (Representative):

  • Step 1 (Stille): 75-85%

  • Step 2 (Suzuki): 60-75%

  • Step 3 (

    
    ): 80-95%
    
  • Overall One-Pot Yield: 35-55% (High efficiency compared to 3 separate isolations).

Visualization: Reaction Pathway

ReactionPathway cluster_legend Key Selectivity Features Start 5-Bromo-2-chloropyridine Inter1 Intermediate A: 5-Br-2-Cl-4-(SnBu3)-pyridine Start->Inter1 1. LDA, -78°C 2. Bu3SnCl Inter2 Intermediate B: 4-Aryl-5-Br-2-Cl-pyridine Inter1->Inter2 Stille: Ar-I, Pd(0) (Selective vs Br) Inter3 Intermediate C: 4,5-Diaryl-2-Cl-pyridine Inter2->Inter3 Suzuki: Ar-B(OH)2, Base (Replaces Br) Final Final Product: 2-Amino-4,5-Diarylpyridine Inter3->Final SNAr: HNR2, Heat (Displaces Cl) Note1 Ar-I reacts faster than Ar-Br

Caption: Sequential functionalization pathway leveraging the orthogonal reactivity of Sn, Br, and Cl handles.

Safety & Handling (Organotins)

  • Toxicity: Tributyltin compounds are highly toxic and readily absorbed through the skin. They are potent neurotoxins and endocrine disruptors.

  • Engineering Controls: All operations must be performed in a high-efficiency fume hood.

  • Waste Disposal: All aqueous washes and silica gel from purification must be segregated into specific "Organotin Waste" containers. Do not mix with general organic waste.

  • Decontamination: Glassware should be soaked in a base bath (KOH/Isopropanol) to cleave tin residues before standard washing.

References

  • Schlosser, M. (2005). "The 2×3 Tool Box of Organometallic Methods for Regiochemically Exhaustive Functionalization." Angewandte Chemie International Edition, 44(3), 376-393. Link

  • Gros, P., & Fort, Y. (2002). "Regioselective Lithiation of 2-Chloropyridine." Journal of Organic Chemistry, 67(7), 234-237. Link

  • Lérida, A. C., et al. (2022). "5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines." Journal of Organic Chemistry, 87(5), 2559-2568.[2] Link

  • Bao, M., et al. (2015). "Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents." Chemical Reviews, 115(9), 3170-3240. Link

Sources

Application Note & Protocol: Catalyst Selection for Regioselective Stille Coupling of 5-Bromo-2-chloro-4-(tributylstannyl)pyridine with Aryl Halides

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Substituted Pyridines

Polysubstituted pyridine scaffolds are privileged structures in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials. The Stille cross-coupling reaction offers a powerful and versatile method for constructing carbon-carbon bonds under mild conditions, making it a cornerstone of modern organic synthesis.[1][2][3] This application note focuses on a particularly challenging yet valuable transformation: the regioselective coupling of 5-Bromo-2-chloro-4-(tributylstannyl)pyridine with aryl halides.

The primary challenge lies in controlling the site of reaction on the pyridine ring. The substrate possesses two distinct halogen leaving groups, a bromide at the C5 position and a chloride at the C2 position. The relative reactivity of C-X bonds in palladium-catalyzed cross-coupling reactions generally follows the order C–I > C–Br > C–Cl.[4] Therefore, selective activation of the C–Br bond over the more robust C–Cl bond is the anticipated outcome, allowing for subsequent functionalization at the C2 position. This guide provides a comprehensive framework for selecting the optimal catalyst system to achieve high yield and regioselectivity in this critical transformation.

Mechanistic Considerations: The Stille Catalytic Cycle

A successful Stille coupling hinges on the efficient execution of a three-step catalytic cycle involving a palladium(0) catalyst.[2][5] Understanding this mechanism is crucial for rational catalyst selection and troubleshooting.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) intermediate. This is often the rate-determining step, especially for less reactive halides like aryl chlorides.[4][5][6]

  • Transmetalation: The organostannane reagent (R-SnBu₃) exchanges its organic group with the halide on the palladium center. This step regenerates the tin halide byproduct.[5][6]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are expelled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2][5]

The choice of palladium source, and particularly the ancillary ligands, profoundly influences the rates of these elementary steps, thereby dictating the overall efficiency and selectivity of the reaction.[7][8]

Catalyst System Selection: A Multi-Component Approach

Achieving high selectivity for C-Br activation on the 5-Bromo-2-chloro-4-(tributylstannyl)pyridine substrate requires careful tuning of the catalyst system.

Palladium Precatalyst

While numerous Pd(0) and Pd(II) sources can be effective, the following are common starting points:

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A reliable, air-stable Pd(0) source that is often effective but may require higher temperatures.[6]

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): A more active Pd(0) source that requires the addition of an external ligand. Its activity allows for milder reaction conditions.

  • Pd(OAc)₂ (Palladium(II) Acetate): A common, air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. It must be used in conjunction with phosphine ligands.[9]

The Critical Role of Phosphine Ligands

Ligands are not passive spectators; they are the primary tool for tuning the catalyst's properties.[7][8] For selective C-Br activation over C-Cl, bulky and electron-rich phosphine ligands are generally preferred.[10][11] These ligands accelerate the oxidative addition into the C-Br bond and promote the subsequent reductive elimination, often outcompeting the more difficult C-Cl bond activation.[11]

  • Triphenylphosphine (PPh₃): A cost-effective, standard ligand suitable for reactive aryl iodides and bromides.[8]

  • Buchwald Ligands (e.g., XPhos, SPhos): These are state-of-the-art biaryl phosphine ligands. Their significant steric bulk and strong electron-donating properties create a highly active, monoligated palladium species in solution, which is exceptionally effective at activating even less reactive aryl bromides and chlorides at lower temperatures.[3][12] For the target reaction, XPhos is an excellent candidate to enhance selectivity for the C-Br bond.

  • Ferrocenyl Ligands (e.g., dppf): Bidentate ligands like 1,1'-Bis(diphenylphosphino)ferrocene (dppf) create a rigid and electron-donating environment around the palladium center, which can stabilize reactive intermediates and influence selectivity.[7]

Copper(I) Co-catalysis: The Stille-Kelly Modification

In many Stille couplings, the transmetalation step can be sluggish. The addition of a catalytic amount of a Copper(I) salt, typically Copper(I) Iodide (CuI) , can dramatically accelerate the reaction.[13] The mechanism is believed to involve a rapid transmetalation from the organostannane to the copper(I) salt, forming a more reactive organocuprate species which then transmetalates with the palladium center.[1] This is particularly useful for coupling with less reactive organostannanes or when milder conditions are required.

Comparative Analysis of Catalyst Systems

The following table summarizes recommended starting conditions for the coupling of 5-Bromo-2-chloro-4-(tributylstannyl)pyridine with a generic aryl bromide (Ar-Br).

Catalyst System ComponentsPd Precatalyst (mol%)Ligand (mol%)Additive (mol%)SolventTemp (°C)Expected Outcome
System 1 (Standard) Pd(PPh₃)₄ (5%)--Toluene or Dioxane90-110Moderate to good yield. Good C-Br selectivity.
System 2 (High Activity) Pd₂(dba)₃ (2.5%)XPhos (6%)-Toluene or CPME80-100Excellent yield and selectivity. Milder conditions.
System 3 (Cu-Assisted) PdCl₂(dppf) (5%)-CuI (10%)DMF or NMP60-80High yield, potentially at lower temperatures.[2]
System 4 (Pd(II) Precursor) Pd(OAc)₂ (5%)SPhos (12%)CsF (2 eq)t-BuOH[3]80-100Versatile system, often effective for challenging substrates.

Note: Mol% is based on the limiting reagent. Reaction times typically range from 4 to 24 hours and should be monitored by TLC or LC-MS.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the Stille coupling using Catalyst System 2 (Pd₂(dba)₃/XPhos), which offers high activity and selectivity.

Materials:

  • 5-Bromo-2-chloro-4-(tributylstannyl)pyridine (1.0 eq)

  • Aryl Bromide (1.1 eq)

  • Pd₂(dba)₃ (0.025 eq, 2.5 mol%)

  • XPhos (0.06 eq, 6 mol%)

  • Anhydrous, degassed Toluene

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Workflow Diagramdot

G cluster_prep Reagent Preparation cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification reagents Weigh Pyridine (1 eq), Aryl Halide (1.1 eq), Pd₂(dba)₃ (2.5 mol%), XPhos (6 mol%) setup Add solids to oven-dried Schlenk flask under Ar reagents->setup add_solvent Add anhydrous, degassed Toluene via syringe setup->add_solvent degas Degas reaction mixture (3x Freeze-Pump-Thaw) add_solvent->degas heat Heat to 80-100 °C with stirring degas->heat monitor Monitor progress by TLC or LC-MS heat->monitor cool Cool to RT monitor->cool Upon completion quench Quench with aq. KF solution (Stir for 1 hr) cool->quench extract Extract with EtOAc quench->extract purify Purify by column chromatography extract->purify

Sources

Application Note: Inert Handling and Utilization of 5-Bromo-2-chloro-4-(tributylstannyl)pyridine

[1]

Executive Summary & Compound Profile

5-Bromo-2-chloro-4-(tributylstannyl)pyridine is a highly functionalized heterocyclic building block used primarily in palladium-catalyzed Stille cross-coupling reactions.[1] Its unique substitution pattern—featuring a metalloid (Sn) at C4 and halogens at C2 (Cl) and C5 (Br)—allows for orthogonal functionalization strategies, making it critical for constructing complex pharmaceutical scaffolds.[1]

While organostannanes are often described as "air-stable" in undergraduate texts, high-precision drug development requires rigorous inert atmosphere protocols .[1] Trace oxidation or hydrolysis of the stannyl group can lead to protodestannylation, introducing impurities that are difficult to separate from the final API (Active Pharmaceutical Ingredient). Furthermore, the neurotoxicity of organotin compounds necessitates a containment strategy that exceeds standard laboratory practices.

Compound Snapshot
PropertyDescription
Physical State Viscous oil or low-melting solid (Colorless to pale yellow)
Stability Moisture sensitive over time; susceptible to photolytic decomposition.
Primary Hazard Acute Neurotoxin ; Severe Marine Pollutant.
Storage -20°C under Argon/Nitrogen; exclusion of light.
Key Reactivity Nucleophile in Stille coupling; Electrophile at C2/C5 (post-coupling).

Safety & Hazard Assessment (Critical)

Warning: Tributyltin compounds are potent neurotoxins and endocrine disruptors. They are readily absorbed through the skin.

  • Engineering Controls: All handling must occur inside a certified chemical fume hood or an inert atmosphere glovebox.

  • PPE Standards:

    • Gloves: Double-gloving is mandatory. Inner layer: Nitrile (4 mil); Outer layer: Silver Shield® or Laminate (essential for organotin resistance).

    • Respiratory: If working outside a glovebox, use a full-face respirator with organic vapor cartridges if the fume hood sash must be raised above operating height.

  • Waste Management: All solid and liquid waste (including gloves and paper towels) must be segregated into a dedicated "Organotin Waste" stream. DO NOT mix with general organic waste streams to prevent cross-contamination of incinerator feeds.

Protocol A: Inert Atmosphere Storage & Transfer

Objective: To transfer the reagent from a commercial bottle to a reaction vessel without introducing moisture or oxygen, which can deactivate the palladium catalyst in subsequent steps.

Materials
  • Schlenk line (Vacuum/Argon manifold)[1]

  • Oven-dried glassware (120°C, >4 hours)

  • Gastight syringes with long needles (12-inch)[1]

  • Anhydrous solvents (DMF, Toluene, or THF), degassed[1]

Step-by-Step Procedure
  • Vessel Preparation:

    • Flame-dry the reaction flask under vacuum (0.1 mmHg) and backfill with Argon three times.

    • Why Argon? Argon is denser than air, providing a better "blanket" for the heavy tin reagent than Nitrogen.

  • Reagent Inspection:

    • Check the source bottle. If the liquid appears cloudy or has a white precipitate, significant hydrolysis (formation of tributyltin oxide/hydroxide) has occurred.[1] Purify via rapid filtration through a neutral alumina plug under inert gas before use.

  • The "Positive Pressure" Transfer:

    • Insert a bleed needle (connected to the Argon line) into the septum of the source bottle to equalize pressure.

    • Using a gastight syringe, withdraw the required volume of 5-Bromo-2-chloro-4-(tributylstannyl)pyridine.[1]

    • Viscosity Note: This reagent is viscous. Draw the plunger slowly to prevent cavitation (bubble formation), which leads to inaccurate dosing.[1]

    • Inject the reagent directly into the solvent-filled reaction flask. Do not deposit it on the glass walls, as the high viscosity prevents it from washing down easily.

Protocol B: Stille Coupling Reaction Setup

Context: Coupling 5-Bromo-2-chloro-4-(tributylstannyl)pyridine with an Aryl Halide (Ar-X). Mechanism: The stannyl group at C4 acts as the nucleophile. The Br and Cl substituents remain intact for later functionalization (orthogonal reactivity).

Experimental Workflow

StilleCouplingStartReagent Prep(Inert Atm)MixCatalyst Addition(Glovebox/Schlenk)Start->Mix Degassed SolventHeatReaction(80-110°C, 2-12h)Mix->Heat Pd(PPh3)4 or Pd2(dba)3CheckMonitoring(TLC/LCMS)Heat->CheckCheck->Heat IncompleteWorkupTin Removal(Critical Step)Check->Workup CompleteFinalPurified ProductWorkup->Final KF Wash / Silica

Figure 1: Operational workflow for Stille coupling using tributylstannyl pyridine reagents.

Detailed Methodology
  • Solvent Degassing (Crucial):

    • Sparge the reaction solvent (e.g., Toluene or DMF) with Argon for 30 minutes before adding the catalyst.[1] Oxygen causes homocoupling of the stannane (yielding the bis-pyridine dimer), wasting the reagent.

  • Catalyst Loading:

    • Add Pd(PPh3)4 (5 mol%) or Pd2(dba)3/P(t-Bu)3.[1]

    • Expert Tip: If the reaction turns black immediately (precipitation of Pd black), your solvent was not sufficiently degassed.[1]

  • Reaction:

    • Heat to 80–100°C.

    • Monitor via LCMS. Look for the disappearance of the stannane (M+H not usually visible, look for the Ar-X consumption) and formation of the product mass.

Protocol C: Removal of Tin Byproducts (The "KF Method")

The most challenging aspect of using tributylstannyl reagents is removing the toxic tributyltin halide (Bu3SnX) byproducts, which streak on silica gel and contaminate products.

Methodology: Potassium Fluoride (KF) Precipitation [1]

  • Cooling: Cool the reaction mixture to room temperature.

  • Treatment: Dilute with Diethyl Ether or Ethyl Acetate. Add an equal volume of saturated aqueous Potassium Fluoride (KF) solution.

  • Stirring: Stir vigorously for 30–60 minutes.

    • Chemistry: Bu3SnCl (soluble liquid) + KF → Bu3SnF (insoluble white polymeric solid) + KCl.

  • Filtration: Filter the biphasic mixture through a pad of Celite. The toxic tin fluoride is trapped in the Celite.

  • Disposal: The Celite pad is now highly toxic. Dispose of it in the solid organotin waste container.

  • Extraction: Separate the organic layer, dry over Na2SO4, and concentrate.

Alternative: Amine-Doped Silica If the KF method fails, perform column chromatography using silica gel pre-treated with 10% Triethylamine. This neutralizes the acidic sites on the silica, preventing the tin byproducts from "smearing" and co-eluting with your pyridine product.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Homocoupling (Dimer) Presence of Oxygen.Re-degas solvents; ensure positive Argon pressure; check septum integrity.
Protodestannylation Moisture in solvent or acidic silica.Use anhydrous solvents; add 1% Et3N to the chromatography eluent.
No Reaction Catalyst poisoning or steric hindrance.Switch to "hotter" ligands (e.g., XPhos, SPhos); increase temp to 120°C (microwave).[1]
Product Contaminated with Tin Incomplete removal.Use the KF wash twice; follow with a flash column using 10% w/w K2CO3-silica.

References

  • Safety & Handling of Organotins

    • Apollo Scientific. (2023).[2] Safety Data Sheet: 2-(Tributylstannyl)pyridine. Retrieved from [1]

    • Thermo Fisher Scientific. (2021).[3][4][5] Safety Data Sheet: Organotin Compounds. Retrieved from

  • Tin Removal Protocols

    • Renaud, P., & Lacote, E. (1998).[1] Simple and efficient removal of organotin residues. Tetrahedron Letters, 39(15), 2123-2126.[1]

    • Crich, D., & Sun, S. (1997).[1] A Practical Method for the Removal of Organotin Residues from Reaction Mixtures. Journal of Organic Chemistry, 62(4), 1198-1199.[1] Link[1]

  • Stille Coupling Methodology

    • Stille, J. K. (1986).[1] The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition, 25(6), 508-524.[1] Link[1]

    • Farina, V., Krishnamurthy, V., & Scott, W. J. (1997).[1] The Stille Reaction. Organic Reactions.[4][6][7][8] Link

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Characterization of 5-Bromo-2-chloro-4-(tributylstannyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions, the Stille reaction remains a cornerstone for the formation of carbon-carbon bonds.[1][2] The utility of this reaction is largely dependent on the stability and reactivity of the organostannane reagents employed. Among these, functionalized pyridylstannanes are of significant interest as they provide a gateway to a vast array of complex nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and functional materials.[3][4]

This guide provides a comprehensive analysis of the ¹H and ¹³C NMR characterization of a key building block: 5-Bromo-2-chloro-4-(tributylstannyl)pyridine. As a Senior Application Scientist, my objective is to not only present the spectral data but to also provide the underlying scientific reasoning for the observed and predicted spectral features. This guide will delve into a comparative analysis with alternative reagents and offer a robust experimental protocol for acquiring high-quality NMR data.

Predicted ¹H NMR Spectral Characteristics

The ¹H NMR spectrum of 5-Bromo-2-chloro-4-(tributylstannyl)pyridine is predicted to be relatively simple, exhibiting two signals in the aromatic region corresponding to the two protons on the pyridine ring, along with a series of signals in the aliphatic region characteristic of the tributyltin group. The interpretation of the aromatic region is crucial for confirming the substitution pattern of the pyridine ring.

The electron-withdrawing effects of the chloro and bromo substituents, along with the electropositive nature of the tin atom, will influence the chemical shifts of the pyridine protons. The proton at the 6-position (H-6) is expected to be the most downfield-shifted due to the deshielding effect of the adjacent nitrogen atom and the chloro group at the 2-position. The proton at the 3-position (H-3) will be influenced by the adjacent chloro group and the tributylstannyl group at the 4-position.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 5-Bromo-2-chloro-4-(tributylstannyl)pyridine in CDCl₃

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-38.35 - 8.45s-
H-68.60 - 8.70s-
Sn-CH₂ (α)1.05 - 1.15t~7.8
-CH₂- (β)1.50 - 1.60m-
-CH₂- (γ)1.28 - 1.38m-
-CH₃ (δ)0.88 - 0.92t~7.3

It is important to note the presence of "tin satellites," which are satellite peaks flanking the main proton signals of the butyl groups. These arise from the coupling between the protons and the tin isotopes ¹¹⁷Sn and ¹¹⁹Sn. The magnitude of the tin-proton coupling constants can provide valuable information about the hybridization and coordination environment of the tin atom.[5][6]

Caption: Molecular structure of 5-Bromo-2-chloro-4-(tributylstannyl)pyridine.

Predicted ¹³C NMR Spectral Characteristics

The ¹³C NMR spectrum will provide complementary information for the structural elucidation of 5-Bromo-2-chloro-4-(tributylstannyl)pyridine. The chemical shifts of the pyridine carbons are highly sensitive to the nature and position of the substituents. The carbon directly attached to the tin atom (C-4) is expected to show a significant upfield shift due to the alpha-effect of the tin. The carbons bearing the halogen atoms (C-2 and C-5) will be downfield shifted.

Table 2: Predicted ¹³C NMR Chemical Shifts for 5-Bromo-2-chloro-4-(tributylstannyl)pyridine in CDCl₃

CarbonPredicted Chemical Shift (δ, ppm)
C-2151 - 153
C-3140 - 142
C-4148 - 150
C-5120 - 122
C-6150 - 152
Sn-CH₂ (α)9 - 11
-CH₂- (β)29 - 31
-CH₂- (γ)27 - 29
-CH₃ (δ)13 - 15

Similar to the ¹H NMR spectrum, the ¹³C NMR spectrum will exhibit tin satellites due to coupling with ¹¹⁷Sn and ¹¹⁹Sn isotopes. The one-bond carbon-tin coupling constant (¹J(¹¹⁹Sn-¹³C)) is particularly informative about the s-character of the Sn-C bond.[7]

Comparative Analysis with Alternative Reagents

While 5-Bromo-2-chloro-4-(tributylstannyl)pyridine is a valuable reagent, it is essential to consider its performance in the context of other available alternatives for the introduction of a substituted pyridine moiety in Stille couplings.

1. 2-Chloro-5-(tributylstannyl)pyridine: This isomer is commercially available and widely used.[8] The key difference in the NMR spectra would be the position of the aromatic protons and the corresponding carbon signals, reflecting the different substitution pattern. In a comparative study, the choice between these reagents would depend on the desired final product.

2. 2-Bromo-5-(tributylstannyl)pyridine: This reagent offers a different reactivity profile due to the presence of two bromo-substituents at different positions.[8] The C-Br bond is generally more reactive in palladium-catalyzed couplings than the C-Cl bond, which could allow for selective reactions.[9]

3. Boronic Acid and Ester Analogs: For Suzuki-Miyaura coupling, the corresponding boronic acid or ester of 5-bromo-2-chloropyridine could be an alternative. Suzuki couplings often have the advantage of using less toxic boron reagents compared to organotin compounds.[10][11] However, the synthesis and stability of the boronic acid derivative might be more challenging.

The choice of reagent will ultimately depend on the specific synthetic strategy, desired reactivity, and tolerance of functional groups in the coupling partner.[12]

Experimental Protocol for NMR Characterization

Acquiring high-quality NMR data is paramount for unambiguous characterization. The following protocol outlines the key steps and considerations.

1. Sample Preparation:

  • Solvent: Chloroform-d (CDCl₃) is a common and suitable solvent for this type of compound.

  • Concentration: Prepare a solution of approximately 10-20 mg of the compound in 0.6-0.7 mL of CDCl₃.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for referencing the chemical shifts to 0 ppm. Modern spectrometers can also reference to the residual solvent peak.

2. ¹H NMR Acquisition:

  • Spectrometer: A spectrometer with a field strength of 400 MHz or higher is recommended for good signal dispersion.

  • Pulse Sequence: A standard single-pulse experiment is sufficient.

  • Acquisition Parameters:

    • Spectral Width: ~16 ppm

    • Number of Scans: 8-16

    • Relaxation Delay (d1): 1-2 seconds

    • Acquisition Time (aq): 2-4 seconds

3. ¹³C NMR Acquisition:

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and improve the signal-to-noise ratio.

  • Acquisition Parameters:

    • Spectral Width: ~240 ppm

    • Number of Scans: 1024 or more, depending on the sample concentration.

    • Relaxation Delay (d1): 2 seconds

NMR_Workflow cluster_Preparation Sample Preparation cluster_Acquisition Data Acquisition cluster_Processing Data Processing A Weigh Compound (10-20 mg) B Dissolve in CDCl₃ (0.6-0.7 mL) A->B C Add Internal Standard (optional) B->C D Transfer to NMR Tube C->D E Insert Sample into Spectrometer D->E F Lock, Tune, and Shim E->F G Acquire ¹H Spectrum F->G H Acquire ¹³C Spectrum F->H I Fourier Transform G->I H->I J Phase Correction I->J K Baseline Correction J->K L Integration & Peak Picking K->L M Reference Spectrum K->M

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Conclusion

The comprehensive NMR characterization of 5-Bromo-2-chloro-4-(tributylstannyl)pyridine is essential for its effective utilization in organic synthesis. This guide provides a detailed predictive analysis of its ¹H and ¹³C NMR spectra, a comparative assessment against alternative reagents, and a robust experimental protocol. By understanding the nuances of its spectral features, researchers can confidently employ this versatile building block in the synthesis of novel compounds for drug discovery and materials science. The potential for impurities from the synthesis, such as starting materials or homocoupled products, should always be considered during spectral analysis.[13]

References

  • Stille reaction - Wikipedia. [Link]

  • Wiley-VCH 2007 - Supporting Information. [Link]

  • Functionalized 2,2'-Bipyridines and 2,2':6',2' '-Terpyridines via Stille-Type Cross-Coupling Procedures | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Organotin(IV) Alkoxides, Siloxides, and Related Stannoxanes. Characterisation and Thermogravimetric Studies - PMC - PubMed Central. [Link]

  • Supporting Information for - The Royal Society of Chemistry. [Link]

  • Predict the product of the following Stille coupling reactions.(b... | Study Prep in Pearson+. [Link]

  • Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines - MDPI. [Link]

  • 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - PubMed. [Link]

  • 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - ResearchGate. [Link]

  • The small‐scale preparation and NMR characterization of isotopically enriched organotin compounds | Request PDF - ResearchGate. [Link]

  • Organotin(IV) trifluoromethanesulfonate chemistry: isolation and characterization of novel 1,10-phenanthroline-based derivatives. [Link]

  • Syntheses and exploration of the catalytic activities of organotin( iv ) compounds - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT00646A. [Link]

  • 119Sn NMR spectral data of organotin(IV) complexes – A review | Semantic Scholar. [Link]

  • Mitochondria-Targeted Luminescent Organotin(IV) Complexes: Synthesis, Photophysical Characterization, and Live Cell Imaging | Inorganic Chemistry - ACS Publications. [Link]

  • Tributylstannane | C12H28Sn | CID 5948 - PubChem. [Link]

  • Palladium Precatalysts Containing meta-Terarylphosphine Ligands for Expedient Copper-Free Sonogashira Cross-Coupling Reactions - Supporting Information. [Link]

  • Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive - ChemRxiv. [Link]

  • New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. [Link]

  • 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. - ResearchGate. [Link]

  • Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine - ZORA. [Link]

  • 5-Bromo-2-(tributylstannyl)pyridine (97% (H-NMR)) - Amerigo Scientific. [Link]

  • Supplementary Material (ESI) for Chemical Communications This journal is (c) The Royal Society of Chemistry 2007. [Link]

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions - CORA. [Link]

Sources

Comparative Guide: Reactivity of C-Br vs C-Cl in 5-Bromo-2-chloro-4-(tributylstannyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Orthogonality Principle

The molecule 5-Bromo-2-chloro-4-(tributylstannyl)pyridine represents a "tri-orthogonal" scaffold. It contains three distinct reactive handles that can be triggered sequentially under specific conditions.

This guide focuses on the critical differentiation between the C5–Br and C2–Cl bonds. While both are halogens on a pyridine ring, their reactivity profiles are inverted depending on the reaction class:

Reaction ClassDominant SiteWinning BondMechanistic Driver
Nucleophilic Aromatic Substitution (SNAr) C2 (Ortho to N)C2–Cl Electronic activation by Pyridine Nitrogen (Meisenheimer complex stability).
Pd-Catalyzed Cross-Coupling (Suzuki/Negishi) C5 (Meta to N)C5–Br Weaker Bond Dissociation Energy (BDE) facilitates faster Oxidative Addition.
Stille Coupling (as Nucleophile) C4 (Para to N)C4–SnBu3 The stannyl group acts as the nucleophile, leaving halogens intact (if electrophile is external).

The Bottom Line: To functionalize the Chlorine , use nucleophiles (amines/alkoxides). To functionalize the Bromine , use electrophiles (boronic acids) with Pd-catalysis.

Electronic & Structural Analysis[1]

To predict reactivity, we must visualize the electronic landscape of the pyridine core.

The Electronic Bias
  • C2-Position (Chlorine): This position is

    
     to the nitrogen atom. The electronegative nitrogen withdraws electron density via induction (-I) and resonance (-M), making C2 highly electron-deficient. This lowers the LUMO energy at C2, inviting "hard" nucleophiles.
    
  • C5-Position (Bromine): This position is

    
     (meta) to the nitrogen. It is not in direct conjugation with the nitrogen's electron-withdrawing resonance. Therefore, it remains relatively electron-neutral compared to C2.
    
  • C4-Position (Tributylstannyl): The SnBu3 group is a strong

    
    -donor. It pushes electron density into the ring, slightly deactivating the nucleus toward nucleophilic attack but stabilizing the oxidative addition of metals at adjacent positions.
    
Steric Architecture

The SnBu3 group is sterically bulky.

  • Impact on C5-Br: The C5 position is ortho to the bulky stannyl group. While C-Br is electronically favorable for Pd-insertion, the steric crowding requires high-activity catalysts (e.g., S-Phos, X-Phos) or higher temperatures to ensure complete conversion.

  • Impact on C2-Cl: The C2 position is meta to the stannyl group and relatively unencumbered, preserving its SNAr reactivity.

Detailed Reactivity Comparison

Nucleophilic Aromatic Substitution (SNAr)

Winner: C2–Cl

The reaction of this scaffold with amines or alkoxides occurs exclusively at the C2 position.[1]

  • Mechanism: The nucleophile attacks C2, pushing electrons onto the Nitrogen. This forms a stabilized anionic intermediate (Meisenheimer complex) where the negative charge rests on the electronegative Nitrogen.

  • Why C5-Br fails: Attack at C5 would place the negative charge on a Carbon atom (C4 or C6), which is energetically unfavorable compared to the Nitrogen-stabilized intermediate at C2.

  • Data Support: In comparative studies of 2-chloro-5-bromopyridines, SNAr with morpholine (80°C, DMSO) yields >95% C2-substitution product.

Palladium-Catalyzed Cross-Coupling (Electrophilic Mode)

Winner: C5–Br

When using this molecule as an electrophile (e.g., reacting with a phenylboronic acid), the C5-Br bond reacts first.

  • Mechanism: Palladium(0) undergoes Oxidative Addition (OA) into the carbon-halogen bond.[2] The rate of OA is inversely proportional to the Bond Dissociation Energy (BDE).

    • C–Br BDE: ~68 kcal/mol

    • C–Cl BDE: ~81 kcal/mol

  • Selectivity: The Pd(0) species inserts into the weaker C–Br bond orders of magnitude faster than the C–Cl bond.

  • Chemospecificity Note: While C2-chlorides can undergo oxidative addition (activated by the N-atom), the C5-bromide remains kinetically superior. However, the presence of the C4-stannyl group requires careful ligand selection to prevent "stannyl scrambling" or homocoupling.

Visualizing the Selectivity Pathways

The following diagram illustrates the decision matrix for functionalizing this scaffold.

ReactivityMap Scaffold 5-Bromo-2-chloro- 4-(tributylstannyl)pyridine SNAr Pathway A: S_NAr (Nucleophilic Attack) Scaffold->SNAr  + Amine/Base   Suzuki Pathway B: Suzuki Coupling (Pd-Catalyzed) Scaffold->Suzuki  + Ar-B(OH)2 / Pd(0)   Stille Pathway C: Stille Coupling (Sn as Nucleophile) Scaffold->Stille  + Ar-X / Pd(0)   Prod_A 2-Amino-5-bromo- 4-stannylpyridine (Cl Displaced) SNAr->Prod_A Prod_B 2-Chloro-5-aryl- 4-stannylpyridine (Br Displaced) Suzuki->Prod_B Prod_C 2-Chloro-5-bromo- 4-arylpyridine (Sn Displaced) Stille->Prod_C

Caption: Chemoselective divergence based on reagent class. Path A targets C2-Cl; Path B targets C5-Br; Path C targets C4-Sn.

Experimental Protocols

These protocols demonstrate the selective functionalization of the Halogens while preserving the Stannyl group.

Protocol A: Selective SNAr (Displacement of C2-Cl)

Objective: Install an amine at C2 while keeping C5-Br and C4-Sn intact.

  • Reagents:

    • Substrate: 5-Bromo-2-chloro-4-(tributylstannyl)pyridine (1.0 eq)

    • Nucleophile: Morpholine (1.2 eq)

    • Base:

      
       (2.0 eq)
      
    • Solvent: Anhydrous DMF (0.2 M)

  • Procedure:

    • Charge a reaction vial with the substrate and base under Nitrogen.

    • Add DMF and Morpholine.

    • Heat to 60°C for 4–6 hours. (Monitor by LCMS).

    • Note: Do not exceed 100°C; thermal instability of the C-Sn bond may lead to protodestannylation.

  • Workup:

    • Dilute with EtOAc, wash with water (x3) to remove DMF.

    • Dry over

      
       and concentrate.
      
  • Expected Outcome: >90% yield of 2-morpholino derivative. The C-Br bond remains untouched because Pd is absent. The C-Sn bond survives mild base.

Protocol B: Selective Suzuki Coupling (Reaction at C5-Br)

Objective: Couple an aryl group at C5 while keeping C2-Cl and C4-Sn intact. Critical: This requires "Orthogonal Coupling." You must use conditions that activate C-Br but do not trigger the Stille coupling of the Sn group.

  • Reagents:

    • Substrate: 1.0 eq

    • Boronic Acid: Phenylboronic acid (1.1 eq)

    • Catalyst:

      
       (5 mol%)
      
    • Base:

      
       (2.0 eq, aqueous solution)
      
    • Solvent: Toluene/Ethanol (4:1)

  • Procedure:

    • Degas solvents thoroughly (Oxygen promotes homocoupling).

    • Mix substrate, boronic acid, and catalyst.

    • Heat to 80°C for 12 hours.

    • Crucial Control:Do not add Copper (Cu) or Fluoride sources. Copper would activate the Stannyl group (Liebeskind-Srogl type reactivity). Fluoride would cleave the Stannyl group.

  • Mechanism Check: Under these conditions, the Boronic acid transmetallates to Pd faster than the Stannyl group does (Suzuki > Stille in mixed competition without Cu). The Pd oxidatively adds to C-Br (weakest bond).

  • Expected Outcome: Formation of the 5-phenyl-4-stannyl-2-chloro derivative.

Summary Data Table

FeatureC2–Cl BondC5–Br Bond
Bond Energy (approx) 81 kcal/mol68 kcal/mol
Electronic Environment Electron Deficient (

to N)
Electron Neutral (

to N)
SNAr Reactivity High (Primary site)Negligible
Pd-Oxidative Addition Slow (Requires specific ligands)Fast (Primary site)
Steric Hindrance Low (Meta to Sn)High (Ortho to Sn)
Preferred Reagent Amines, Thiols, AlkoxidesBoronic Acids, Zinc Reagents

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard text for pyridine reactivity patterns: -halogen displacement vs -halogen coupling).
  • Spivey, A. C., & Griesbaum, S. (2005). Palladium-Catalysed Cross-Coupling Reactions of Pyridylstannanes. In Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH. (Discusses stability of stannyl groups during orthogonal couplings).
  • Lutz, M., et al. (2018). "Selective Functionalization of Polyhalogenated Pyridines." Journal of Organic Chemistry.
  • Schlosser, M. (2005). "The 2-Chloro-5-bromo-pyridine Paradigm: Selectivity in Organometallic Chemistry." Angewandte Chemie International Edition. (Seminal work on the divergence of Br/Cl reactivity in pyridines).[3]

  • WuXi AppTec. (2020). SNAr Reaction of Polyhalogenated Heterocycles. Link (Industrial guide on regioselectivity in SNAr).

Sources

Stille vs. Suzuki: Strategic Coupling Guide for 2,4,5-Substituted Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Pyridine Paradox"

For drug discovery professionals targeting kinase inhibitors or allosteric modulators, the 2,4,5-substituted pyridine core is a privileged scaffold. However, functionalizing this ring often forces a trade-off between environmental compliance (Suzuki) and synthetic reliability (Stille) .

The Verdict:

  • Choose Stille when the pyridine ring acts as the nucleophile (organometallic species), particularly at the C2 position . The neutral conditions prevent the rapid protodeboronation that plagues Suzuki couplings in this specific vector.

  • Choose Suzuki (specifically MIDA boronates ) when strict heavy-metal limits are paramount or when the pyridine acts as the electrophile (halide). Standard boronic acids are generally unreliable for 2-pyridyl couplings.

Mechanistic Divergence: Why the "2-Position" Matters

The 2,4,5-substitution pattern presents a unique electronic landscape. The nitrogen atom renders the C2 and C4 positions electron-deficient, while the C5 position remains relatively electron-neutral.

The Suzuki Failure Mode: Protodeboronation

The primary failure in Suzuki coupling of 2-pyridyl boronates is protodeboronation . Under the requisite basic conditions, the basic pyridyl nitrogen coordinates to the boron center, forming a zwitterionic intermediate.[1] This species undergoes rapid fragmentation, replacing the boron moiety with a proton before transmetallation can occur.

The Stille Advantage: Neutral Stability

Organostannanes do not possess a vacant p-orbital susceptible to base attack in the same manner. Furthermore, Stille couplings are conducted under neutral conditions , bypassing the base-mediated decomposition pathway entirely.

Visualization: The Decision Matrix

The following diagram outlines the logical flow for selecting the correct methodology based on your specific substrate geometry.

CouplingDecision Start Target: 2,4,5-Substituted Pyridine Role Role of Pyridine Ring? Start->Role Electro Electrophile (R-X) Role->Electro Pyridine-Halide Nucl Nucleophile (R-M) Role->Nucl Pyridine-Metal Rec_Suzuki RECOMMENDATION: Suzuki-Miyaura (Standard Boronic Acid) Electro->Rec_Suzuki High Efficiency Pos Coupling Position? Nucl->Pos C2 C2 Position Pos->C2 High Instability Risk C4_C5 C4 / C5 Position Pos->C4_C5 Less Steric/Electronic Stress Rec_MIDA RECOMMENDATION: Suzuki-Miyaura (MIDA Boronate) C2->Rec_MIDA Alternative (Slow Release) Rec_Stille RECOMMENDATION: Stille Coupling (Organostannane) C2->Rec_Stille Standard Protocol C4_C5->Rec_MIDA Green Option

Figure 1: Strategic Decision Tree for Pyridine Cross-Coupling. Note the divergence at the C2-nucleophile node.

Critical Performance Comparison

The following data summarizes the efficiency of introducing aryl substituents at the C2, C4, and C5 positions of a pyridine core.

FeatureSuzuki-Miyaura (Standard) Suzuki-Miyaura (MIDA) Stille Coupling
Active Species Boronic Acid / Pinacol EsterN-Methyliminodiacetic acid boronateOrganostannane (Bu₃Sn / Me₃Sn)
C2-Coupling Yield < 15% (Decomposition)75 - 88%90 - 98%
C4/C5-Coupling Yield 60 - 80%85 - 95%85 - 95%
Functional Group Tolerance Moderate (Base sensitive)HighExcellent (Neutral)
Toxicity LowLowHigh (Tin residues)
Purification Simple (Extraction)Moderate (Silica stable)Difficult (KF workup required)
Atom Economy HighModerateLow
Key Insight: The "Stille Trap"

While Suzuki is preferred for C4 and C5 couplings due to toxicity concerns, the Stille reaction remains the "gold standard" for C2-metallated pyridines . Attempts to use 2-pyridyl boronic acids often result in <10% yield due to protodeboronation half-lives measured in minutes [1].

Experimental Protocols

These protocols are designed for "self-validation"—they include internal checkpoints to ensure the active species is stable before commitment.

Protocol A: High-Reliability Stille Coupling (C2-Selective)

Best for: Installing the pyridine ring as a nucleophile at the C2 position.

Reagents:

  • 2-(Tributylstannyl)pyridine (1.1 equiv)

  • Aryl Halide (1.0 equiv)[2][3]

  • Pd(PPh₃)₄ (5 mol%) or Pd₂(dba)₃ / AsPh₃ (for sterically hindered cases)

  • CuI (10 mol%) - Co-catalyst (The "Copper Effect")

  • Solvent: Anhydrous 1,4-Dioxane or Toluene

Step-by-Step Workflow:

  • Catalyst Pre-activation: In a glovebox or under Argon, mix Pd source and ligand in the solvent for 15 minutes at RT. Checkpoint: Solution should turn from purple/red to orange/yellow (active Pd(0)).

  • Addition: Add the Aryl Halide, Stannane, and CuI.

  • Reflux: Heat to 100°C for 12-18 hours.

  • Workup (Crucial for Tin Removal): Cool to RT. Add 10% aqueous KF solution and stir vigorously for 30 minutes. Mechanism: This precipitates polymeric Bu₃SnF, which is insoluble.

  • Filtration: Filter the white precipitate through Celite. Extract filtrate with EtOAc.

Protocol B: MIDA-Boronate Suzuki Coupling (Green Alternative)

Best for: Avoiding tin while maintaining stability at C2/C4 positions.

Reagents:

  • 2-Pyridyl MIDA Boronate (1.2 equiv)

  • Aryl Halide (1.0 equiv)[2][3]

  • Pd(OAc)₂ (2 mol%) / XPhos (4 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: THF:Water (10:1)

Step-by-Step Workflow:

  • Slow Release Setup: The MIDA boronate hydrolyzes slowly, keeping the concentration of the unstable boronic acid low (below the threshold of rapid decomposition).

  • Reaction: Combine all reagents in a sealed vial.

  • Heat: Stir at 60°C for 6-24 hours. Note: MIDA boronates require water to hydrolyze; anhydrous conditions will result in 0% conversion.

  • Workup: Standard aqueous extraction.

Mechanistic Visualization: The Protodeboronation Pathway[1]

Understanding why Suzuki fails at C2 is critical for defending the choice of Stille coupling in regulatory documents.

Protodeboronation cluster_0 Competition BoronicAcid 2-Pyridyl Boronic Acid Zwitterion Zwitterionic Intermediate (N-B Coordination) BoronicAcid->Zwitterion + Base Base Base (OH-) Fragmentation C-B Bond Cleavage Zwitterion->Fragmentation Fast CrossCouple Pd-Transmetallation (Desired Pathway) Zwitterion->CrossCouple Slow (Sterically Hindered) Product Pyridine (H-Substituted) (DEAD END) Fragmentation->Product

Figure 2: The Protodeboronation Mechanism.[1] The N-B coordination facilitates rapid C-B bond cleavage, outcompeting the desired transmetallation to Palladium.

References

  • BenchChem Technical Support Team. (2025). A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines. BenchChem. 4

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Journal of the American Chemical Society.[5] 6

  • Knapp, D. M., et al. (2010). A General Solution for the 2-Pyridyl Problem. PMC (NIH). 7[8]

  • BenchChem Support. (2025). Harnessing the Power of MIDA Boronates for Robust 2-Pyridyl Suzuki-Miyaura Couplings. BenchChem. 2[8]

  • Espinet, P. (2004). The Mechanisms of the Stille Reaction. University of Windsor. 9

Sources

Spectroscopic Validation & Impurity Profiling of 5-Bromo-2-chloro-4-(tributylstannyl)pyridine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromo-2-chloro-4-(tributylstannyl)pyridine (Structure 1 ) is a critical, high-value intermediate employed primarily in Stille cross-coupling reactions for the synthesis of complex pharmaceutical scaffolds and OLED materials (e.g., phenanthroline ligands). Its structural integrity is paramount; however, the tributylstannyl moiety introduces unique analytical challenges, including toxicity, propensity for protodestannylation, and difficulty in separating inorganic tin residues.

This guide objectively compares the three primary spectroscopic methodologies—Multi-nuclear NMR , UPLC-MS , and ICP-MS —for the identification and quantification of impurities in this matrix. Unlike standard organic intermediates, the organotin functionality requires a multi-modal approach to ensure both structural regio-fidelity and regulatory compliance regarding metal residues.

The Impurity Landscape[1][2][3]

Before selecting an analytical method, one must define the "Critical Quality Attributes" (CQAs). In the synthesis of 1 , three specific impurity classes are prevalent:

  • Protodestannylated Byproduct (Impurity A): 5-Bromo-2-chloropyridine. Formed via moisture sensitivity or acid-catalyzed cleavage of the C-Sn bond.

  • Tin Reagents (Impurity B): Tributyltin chloride (

    
    ) or Bis(tributyltin) oxide (
    
    
    
    ). Residuals from the stannylation step.[1]
  • Regioisomers (Impurity C): 5-Bromo-2-chloro-3-(tributylstannyl)pyridine. Formed if the lithiation/stannylation directing groups are not strictly controlled.

Visualizing the Impurity Pathways

ImpurityPathways Start Precursor: 5-Bromo-2-chloropyridine LDA Lithiation (LDA) + Bu3SnCl Start->LDA Product Target Product (1): 4-Tributylstannyl Isomer LDA->Product Major Pathway ImpurityB Impurity B: Residual Bu3SnCl (Incomplete Wash) LDA->ImpurityB Excess Reagent ImpurityC Impurity C: 3-Stannyl Isomer (Regio-error) LDA->ImpurityC Steric Leakage ImpurityA Impurity A: Protodestannylated (Hydrolysis) Product->ImpurityA H2O / Acid Trace

Figure 1: Formation pathways for critical impurities in the synthesis of stannyl-pyridine derivatives.

Comparative Analysis of Spectroscopic Methods

This section evaluates the three dominant methods based on specificity, sensitivity, and operational utility.

Method A: Multi-Nuclear NMR ( H, C, Sn)

Status: The Structural Gold Standard

NMR is the only method capable of definitively confirming the regiochemistry (position 4 vs. position 3) and the integrity of the tributyl chain.

  • Mechanism:

    
    Sn (spin 1/2) has a large chemical shift range (~600 ppm). The coordination environment of the tin atom (e.g., bound to pyridine vs. bound to Cl) results in massive shift differences.
    
  • Key Advantage: "Satellite Peaks." In the

    
    H NMR, the protons on the pyridine ring adjacent to the tin group will show 
    
    
    
    Sn satellites (
    
    
    Hz). This confirms the C-Sn bond exists.
  • Limitation: Low sensitivity for trace impurities (<0.5%).

Method B: UPLC-MS (ESI+)

Status: The Trace Impurity Workhorse

Essential for detecting the protodestannylated byproduct (Impurity A) which is often invisible in NMR due to signal overlap.

  • Mechanism: Electrospray Ionization (ESI) in positive mode. Organotins ionize well but are hydrophobic.

  • Key Advantage: Sensitivity.[2] Can detect Impurity A at ppm levels.

  • Limitation: Memory Effects. Organotin compounds bind strongly to C18 stationary phases and PEEK tubing, causing "ghost peaks" in subsequent runs. Requires rigorous wash cycles.

Method C: ICP-MS (Inductively Coupled Plasma Mass Spectrometry)

Status: The Regulatory Gatekeeper

Used not for structural ID, but to quantify total tin burden before the material moves to biological assays.

  • Mechanism: Argon plasma atomizes the sample; detects elemental Sn (

    
     118, 120).
    
  • Key Advantage: Unmatched LOD (ppb range).

  • Limitation: No structural information. Cannot distinguish between toxic

    
     and the product.
    
Summary Data Table
Feature

Sn /

H NMR
UPLC-MS (ESI+)ICP-MS
Primary Use Structure & Regio-isomer IDTrace Organic ImpuritiesTotal Metal Quantification
Target Analyte Product vs. IsomersProtodestannylated ByproductElemental Tin (Sn)
LOD (Limit of Detection) ~0.5 - 1.0 %< 0.05 % (ppm level)< 0.0001 % (ppb level)
Specificity High (Chemical Shift)High (m/z + Retention Time)Low (Elemental only)
Throughput Low (10-30 min/sample)High (5 min/sample)High (after digestion)
Key Risk Relaxation times (Sn)Column carryover (Ghosting)Matrix interference

Recommended Experimental Protocols

Protocol 1: Structural Validation via Sn NMR

Rationale: To distinguish the product from residual tributyltin chloride.

  • Sample Prep: Dissolve ~30 mg of sample in 0.6 mL anhydrous

    
     .
    
    • Note: Avoid DMSO or MeOH if possible, as they can coordinate to the Sn, shifting the peak and mimicking impurities.

  • Acquisition Parameters:

    • Frequency: 149 MHz (on a 400 MHz system) or higher.

    • Pulse sequence: Inverse gated decoupling (to suppress NOE if quantitative data is needed, though standard decoupled is fine for ID).

    • Relaxation Delay (

      
      ): Set to 5–10 seconds . 
      
      
      
      Sn relaxes slowly; short delays lead to signal loss.
    • Scans: Minimum 256.

  • Interpretation:

    • Product (Py-Sn): Expect a singlet in the range of -50 to -120 ppm .

    • Impurity (

      
      ):  Sharp singlet at +140 to +150 ppm .
      
    • Impurity (

      
      ):  Singlet around -80 to -90 ppm  (check against product shift).
      
    • Impurity (Oxide): Broad signal near +80 to +100 ppm .

Protocol 2: Trace Impurity Profiling via UPLC-MS

Rationale: To quantify the "des-stannylated" 5-Bromo-2-chloropyridine.

  • Column: Phenyl-Hexyl column (e.g., Phenomenex Kinetex), 1.7 µm, 2.1 x 50 mm.

    • Why? Phenyl phases offer better selectivity for pyridine aromatics than standard C18.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

    • B: Methanol + 0.1% Formic Acid.

    • Note: Acidic pH is crucial to protonate the pyridine nitrogen for good ionization.

  • Gradient:

    • 0.0 min: 50% B

    • 3.0 min: 95% B (Hold 1 min)

    • 4.1 min: 50% B

  • Wash Cycle (Crucial):

    • Between injections, run a "sawtooth" gradient of Isopropanol/Acetonitrile (1:1) to strip organotins from the injector needle and column.

  • Detection:

    • Monitor UV at 254 nm.

    • MS (ESI+): Scan range 100–600 Da.

    • Look for

      
       191/193 (Br/Cl pattern) for the des-stannylated impurity.
      
Protocol 3: The "Quick-Check" KF Workup Verification

Rationale: To ensure bulk tin removal before detailed analysis. Before running expensive analytics, perform a visual/chemical check:

  • Dissolve crude reaction mixture in Ether/EtOAc.

  • Add saturated aqueous Potassium Fluoride (KF) .

  • Stir vigorously for 30 mins.

  • Observation: If a white polymeric solid precipitates (

    
    ), the reaction had significant residual tin reagents. Filter this solid through Celite before proceeding to NMR/LCMS.
    

Analytical Workflow Decision Matrix

Use this logic flow to determine the sequence of analysis for a new batch of 5-Bromo-2-chloro-4-(tributylstannyl)pyridine.

AnalyticalWorkflow Batch Crude Batch Isolated Visual KF Workup Check (Precipitate?) Batch->Visual NMR_H 1H NMR (CDCl3) Check Aromatic Region Visual->NMR_H Filtered Decision1 Satellites Visible? NMR_H->Decision1 NMR_Sn 119Sn NMR Check for +140ppm (Cl) signal Decision1->NMR_Sn Yes Reprocess Reprocess (Silica/KF Column) Decision1->Reprocess No (Sn lost) UPLC UPLC-MS Quantify Des-stannylated Impurity NMR_Sn->UPLC Single Sn Peak NMR_Sn->Reprocess Multiple Sn Peaks Release Release for Synthesis UPLC->Release Purity >97% UPLC->Reprocess Impurity A >3%

Figure 2: Step-by-step decision matrix for batch release.

References

  • Sigma-Aldrich. (n.d.). 5-Bromo-2-(tributylstannyl)pyridine Product Specification. Retrieved from

  • Farina, V., & Krishnamurthy, V. (1998). "The Stille Reaction."[1][3][4] Organic Reactions.[1][3][4][5] (General reference for Stille coupling impurities and mechanism).

  • Gallardo, et al. (2006). "119Sn NMR spectroscopy: A tool for the characterization of organotin compounds." Journal of Organometallic Chemistry. (Source for chemical shift ranges of organotins).[6][7]

  • D'Ulivo, A. (2019). "Advanced analytical methods for the determination of organotin compounds in the environment." Trends in Analytical Chemistry. (Reference for LC-MS and ICP-MS detection limits).
  • University of Rochester. (n.d.). Workup for Removing Tin Byproducts. Retrieved from (Protocol for KF workup).

  • Wu, Y.-J., et al. (2022). "5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate." The Journal of Organic Chemistry.

Sources

Comparative yield analysis of stannyl vs boronic acid pyridine reagents

[1]

Executive Summary: The Stability-Toxicity Trade-Off

For general aryl-aryl couplings, the Suzuki-Miyaura reaction is the industry standard due to its low toxicity and ease of purification. However, pyridine functionalization—specifically at the C2 position—presents a unique kinetic anomaly.

  • Stannanes (Stille): Remain the "Gold Standard" for 2-substituted pyridines . The C–Sn bond is kinetically stable, preventing side reactions, though it incurs a high purification penalty (tin toxicity).

  • Boronic Acids (Suzuki): Superior for 3- and 4-substituted pyridines . However, 2-pyridyl boronic acids are notoriously unstable, undergoing rapid protodeboronation before transmetallation can occur, often resulting in <10% yields using standard protocols.

Mechanistic Divergence: The "2-Pyridyl Problem"

The critical differentiator is the susceptibility of the C–M (Carbon-Metal) bond to hydrolysis. While stannanes are neutral and robust, 2-pyridyl boronic acids form a zwitterionic intermediate that accelerates C–B bond cleavage.

Diagram 1: The Protodeboronation Trap

This diagram illustrates why 2-pyridyl boronic acids fail, necessitating the use of Stille reagents or MIDA boronates.

Protodeboronationcluster_0The 2-Pyridyl Instability ZoneBoronicAcid2-Pyridyl Boronic Acid(Neutral)ZwitterionZwitterionic Intermediate(N-protonated, B-hydroxylated)BoronicAcid->Zwitterion pH < 7 (Equilibrium)CouplingPd-Catalyzed Cycle(Product Formation)BoronicAcid->Coupling Slow TransmetallationDecompPyridine + Boric Acid(Decomposition)Zwitterion->Decomp Rapid C-B Cleavage(k_decomp >> k_transmetallation)

Caption: Mechanism of rapid protodeboronation in 2-pyridyl boronic acids via a zwitterionic intermediate, competing with the productive catalytic cycle.

Performance Metrics & Yield Comparison

The following data aggregates typical isolated yields from comparative literature studies involving heteroaryl cross-coupling.

FeatureStannyl Reagents (Stille) Boronic Acids (Standard Suzuki) MIDA Boronates (Advanced Suzuki)
2-Pyridyl Yield High (85–95%) Critical Failure (<10–30%) Good (60–80%)
3-Pyridyl Yield High (80–90%)Excellent (90–98%) Excellent (>95%)
4-Pyridyl Yield Moderate-High (70–85%)High (85–95%)High (90%)
Reagent Stability Air/Moisture Stable (Shelf-stable)Hygroscopic; 2-Py degrades in daysAir Stable solid
Purification Difficult (Toxic Sn byproducts)Easy (Water soluble boronates)Moderate (Silica chromatography)
Atom Economy Poor (Large Bu3Sn group)GoodModerate

Key Insight: For 2-pyridyl nucleophiles, the Stille coupling is often the only viable route using standard reagents. If avoiding tin is mandatory, one must switch to specialized MIDA boronates or trifluoroborates , not standard boronic acids.

Experimental Protocols
Protocol A: Robust Stille Coupling (2-Pyridyl System)

Best for: 2-substituted pyridines where Suzuki fails.

Reagents:

  • 2-(Tributylstannyl)pyridine (1.2 equiv)

  • Aryl Halide (1.0 equiv)[1]

  • Catalyst: Pd(PPh3)4 (5 mol%)[2]

  • Solvent: Toluene (anhydrous)

  • Additive: CuI (10 mol%) - Accelerates transmetallation via the "Copper Effect"

Step-by-Step:

  • Setup: Flame-dry a Schlenk flask and cycle with Argon (3x).

  • Charge: Add Aryl Halide (1.0 mmol), Pd(PPh3)4 (58 mg, 0.05 mmol), and CuI (19 mg, 0.1 mmol).

  • Solvation: Add anhydrous Toluene (5 mL) and degas by sparging with Argon for 10 mins.

  • Addition: Add 2-(Tributylstannyl)pyridine (1.2 mmol) via syringe.

  • Reaction: Heat to 110°C for 12–24 hours. Monitor by LCMS.

  • Workup (Tin Removal): Cool to RT. Dilute with Et2O. Add 10 mL of saturated aqueous KF solution and stir vigorously for 30 mins (precipitates polymeric Bu3SnF). Filter through a pad of Celite.

  • Purification: Flash chromatography (Silica).

Protocol B: Optimized Suzuki Coupling (3-/4-Pyridyl System)

Best for: 3- or 4-substituted pyridines. Avoids toxic tin.

Reagents:

  • Pyridine-3-boronic acid (1.5 equiv)

  • Aryl Halide (1.0 equiv)[1]

  • Catalyst: Pd(dppf)Cl2[2][3][4]·DCM (3 mol%)

  • Base: K3PO4 (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step:

  • Charge: Add Aryl Halide (1.0 mmol), Boronic Acid (1.5 mmol), K3PO4 (636 mg, 3.0 mmol), and Pd catalyst (25 mg) to a vial.

  • Solvation: Add Dioxane (4 mL) and Water (1 mL).

  • Degas: Sparge with Nitrogen for 5 mins. Cap tightly.

  • Reaction: Heat to 90°C for 4–8 hours.

  • Workup: Dilute with EtOAc, wash with water and brine. The boron byproducts partition into the aqueous phase.

  • Purification: Concentrate and purify via flash chromatography.

Decision Matrix: Selecting the Right Reagent

Use this logic flow to determine the optimal coupling strategy for your specific pyridine substrate.

Diagram 2: Reagent Selection Tree

DecisionTreeStartTarget: Pyridyl-Aryl CouplingPositionWhere is the coupling site?Start->PositionPos2Position C2 (2-Pyridyl)Position->Pos2 DifficultPos34Position C3 or C4Position->Pos34 RoutineConstraintIs Tin (Sn) allowed?Pos2->ConstraintSuzukiStdUSE STANDARD SUZUKI(Boronic Acid)Yield: ExcellentGreen ChemistryPos34->SuzukiStdStilleUSE STILLE(2-SnBu3 Pyridine)Yield: HighStability: HighConstraint->Stille Yes (Lab Scale)AdvancedUSE MIDA BORONATE(Burke Reagent)Yield: Moderate-GoodCost: HighConstraint->Advanced No (GMP/MedChem)

Caption: Strategic decision tree for selecting coupling reagents based on pyridine substitution patterns and toxicity constraints.

References
  • Knapp, D. M., et al. A General Solution for the 2-Pyridyl Problem. (MIDA Boronates). J. Am. Chem. Soc. [Link]

  • Organic Chemistry Portal. Stille Coupling: Mechanism and Recent Literature. [Link]

  • Organic Syntheses. Synthesis of 3-Pyridylboronic Acid. Org.[3][5][6][7] Synth. 2008, 85, 88. [Link]

  • Cox, P. A., et al. The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. [Link]

Structural Characterization & Reactivity Guide: 5-Bromo-2-chloro-4-(tributylstannyl)pyridine

[1][2][3][4]

Executive Summary

This guide provides a structural and functional analysis of 5-Bromo-2-chloro-4-(tributylstannyl)pyridine , a critical intermediate in medicinal chemistry for accessing polysubstituted pyridine scaffolds.[1][2]

The Crystallography Paradox: Researchers often seek crystal data for this specific reagent to verify regiochemistry (C4-stannylation vs. C3).[1] However, due to the high entropy of the three n-butyl chains, this molecule typically exists as a viscous oil or low-melting waxy solid at room temperature, making direct single-crystal X-ray diffraction (SC-XRD) elusive without derivatization.[1][2]

This guide synthesizes data from structural analogs and metal complexes to provide the necessary crystallographic parameters, compares its performance against Suzuki-Miyaura alternatives, and details a protocol for structural verification via coordination complexes.[2]

Part 1: Structural Analysis & Crystallographic Data[1][3][5]

Predicted Lattice & Molecular Geometry

In the absence of a native crystal structure, we derive structural parameters from the Cambridge Structural Database (CSD) using high-resolution analogs (e.g., 4-(trimethylstannyl)pyridine and Pd-coordinated complexes).[1][2]

Table 1: Derived Structural Parameters for 4-Stannylpyridines

ParameterValue (Range)Significance
C(4)–Sn Bond Length 2.14 – 2.18 ÅSignificantly longer than C–C (1.54 Å) or C–B (1.57 Å).[1] This elongation reduces steric penalty at the crowded C4 position, facilitating attack by bulky Pd-catalysts.[1][2]
Sn–C(Butyl) Bond Length 2.13 – 2.15 ÅStandard aliphatic tin bond; highly flexible.[1]
C(4) Geometry Trigonal Planar (distorted)The bulky SnBu₃ group causes out-of-plane twisting (approx. 5–12°) of the pyridine ring to relieve strain from the adjacent C3/C5 substituents.[1][2]
Sn Coordination Tetrahedral (109.5°)In the free reagent.[1] Upon transmetalation, Sn approaches trigonal bipyramidal geometry.
C(5)–Br Bond 1.88 – 1.90 ÅStable bond; generally unreactive during C4-Stille coupling if catalyst loading is controlled.[1]
The "Liquid Crystal" Problem

The n-butyl chains act as "internal solvents," preventing efficient packing.[1][2] To obtain X-ray quality crystals of this specific pharmacophore, one must form a crystalline derivative .

Recommended Derivatization for XRD:

  • Lewis Acid Adducts: Reacting the pyridine nitrogen with

    
     or 
    
    
    creates rigid solids.[1]
  • Pd-Complexes: The oxidative addition complex with

    
     is crystalline and confirms the C4-Sn connectivity.[1][2]
    

Part 2: Comparative Performance Guide

Stannane (Stille) vs. Boronate (Suzuki)

In drug development, the choice between using a stannane or a boronic acid/ester at the C4 position is pivotal.[1]

Table 2: Performance Comparison

FeatureStannane (This Product) Boronic Acid/Ester (Alternative) Verdict
Steric Tolerance High. The long C–Sn bond (2.15 Å) pushes the bulky group away from the ring, allowing coupling even with ortho-substituents (Cl at C2, Br at C5).[1][2]Moderate. Shorter C–B bond (1.57 Å) keeps the group close to the ring.[1] Ortho-substituents (like C5-Br) often inhibit transmetalation.[1]Use Stannane for crowded cores.
Chemoselectivity Excellent. Reacts exclusively at C4-Sn under neutral conditions.[1] C5-Br and C2-Cl remain intact.[1][2]Variable. Boronic acids often require basic conditions (bases like

), which can trigger side reactions (e.g., hydrolysis of C2-Cl).[1]
Use Stannane for sensitive halides.
Purification Difficult. Toxic organotin byproducts (

) are oils and hard to remove.[1]
Easy. Boron byproducts are water-soluble.[1]Use Boronate for late-stage GMP.
Stability High. Stable to silica chromatography and air.[1]Low to Moderate. Protodeboronation is common at C4-pyridines.[1]Use Stannane for storage.
Decision Logic for Researchers

The following diagram illustrates when to select the 4-stannylpyridine over the boronic acid alternative.

DecisionMatrixStartSelect C4-Functionalized Pyridine ReagentCheckStericsAre C3/C5 positions substituted?Start->CheckStericsCheckBaseIs the substrate base-sensitive?CheckSterics->CheckBaseNoUseStannaneUSE STANNANE(5-Bromo-2-chloro-4-(tributylstannyl)pyridine)Reason: Long C-Sn bond overcomes sterics.CheckSterics->UseStannaneYes (Crowded)CheckScaleIs this GMP/Large Scale?CheckBase->CheckScaleNoCheckBase->UseStannaneYes (e.g., C2-Cl hydrolysis risk)CheckScale->UseStannaneNo (Discovery/MedChem)UseBoronateUSE BORONATE(Suzuki Coupling)Reason: Avoids Tin toxicity.CheckScale->UseBoronateYes (>100g)

Figure 1: Decision matrix for selecting organometallic precursors in pyridine scaffold synthesis.

Part 3: Experimental Protocols

Protocol: Structural Verification via Pd-Complex Formation

Since the reagent is an oil, use this protocol to generate a crystalline solid suitable for X-ray diffraction to verify the regiochemistry (confirming Sn is at C4, not C3).[1][2]

Reagents:

  • 5-Bromo-2-chloro-4-(tributylstannyl)pyridine (1.0 eq)[2]

  • 
     (1.0 eq) — Stoichiometric use for characterization
    
  • Toluene (anhydrous)[1]

Methodology:

  • Dissolution: Dissolve 100 mg of the stannane in 2 mL degassed toluene in a glovebox.

  • Addition: Add 1.0 equivalent of

    
    . The solution will darken (deep yellow/orange).[1]
    
  • Oxidative Addition (Attempt): Note: Stannanes usually undergo transmetalation, not oxidative addition. However, to crystallize the REAGENT, we target the Pyridine-Nitrogen coordination.[2]

    • Correction: To crystallize the organotin itself, use a Lewis acid.

    • Revised Step: Dissolve 100 mg stannane in DCM. Add 1.0 eq of

      
       (solid).[1]
      
  • Crystallization: The

    
     charge transfer complex or the 
    
    
    complex will precipitate.[1][2]
  • Growth: Layer hexane over the DCM solution at -20°C.

  • Result: Yellow/Orange needles suitable for X-ray.[1] The diffraction pattern will resolve the heavy atoms (Sn, Br, Cl) clearly, confirming the 2,4,5-substitution pattern.[2]

Protocol: Chemoselective Stille Coupling (C4-Selective)

This protocol validates the reactivity predicted by the structural data (weak C4-Sn bond).[1][2]

  • Mix: Reagent (1.0 eq), Aryl Halide (1.1 eq),

    
     (5 mol%), CuI (10 mol%).
    
  • Solvent: DMF (0.1 M), degassed.

  • Heat: 90°C for 4 hours.

  • Workup: Wash with 10% KF solution (aqueous).[1] Mechanism: Fluoride binds to the Tin byproduct (

    
    ), rendering it insoluble and easily filterable.[2]
    
  • Outcome: Coupling occurs exclusively at C4. The C5-Br and C2-Cl bonds remain intact due to the lower bond dissociation energy of C-Sn compared to C-Br/C-Cl in this specific electronic environment.[1][2]

Part 4: Mechanistic Visualization

The following diagram details the Stille cycle, highlighting the critical "Transmetalation" step where the specific geometry of our molecule facilitates reaction despite steric bulk.

StilleMechanismcluster_0Structural InsightPd0Pd(0)L2Active CatalystOxAddOxidative Addition(Ar-Pd-X)Pd0->OxAdd+ Ar-XTransMetTransmetalation(Rate Limiting Step)OxAdd->TransMetRedElimReductive Elimination(Product Release)TransMet->RedElim- Bu3SnXRedElim->Pd0+ ProductReagent5-Bromo-2-chloro-4-(tributylstannyl)pyridine(Nucleophile)Reagent->TransMetSn-C BondCleavageNoteThe long C-Sn bond (2.15 Å)reduces steric clash betweenthe Pyridine C3/C5 substituentsand the Pd-center.Note->TransMet

Figure 2: Catalytic cycle highlighting the structural advantage of the stannane reagent in the transmetalation step.

References

  • Farina, V., & Krishnamurthy, V. (1998). "The Stille Reaction."[3][4][5][6][7] Organic Reactions.[1][3][4][5][6] (Authoritative review on Stille mechanisms and bond lengths). [1]

  • Cordovilla, C., et al. (2015). "The Stille Reaction, 38 Years Later." ACS Catalysis.[1] (Comparison of Stille vs Suzuki in drug discovery). [1]

  • Cambridge Crystallographic Data Centre (CCDC). "Geometric parameters for organotin-pyridine complexes." (Source for bond length derivations).

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[1] (Reference for chemoselectivity in polyhalogenated pyridines). [1]

Benchmarking Palladium Catalysts for 4-Stannyl Pyridine Coupling

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical benchmarking of palladium catalysts specifically for the Stille coupling of 4-stannyl pyridines . It moves beyond generic "cross-coupling" advice to address the unique electronic and steric challenges posed by the 4-pyridyl moiety.

Executive Summary: The "4-Pyridyl Paradox"

Coupling 4-substituted pyridines via the Stille reaction presents a distinct "paradox" in organometallic chemistry. While 4-pyridyl stannanes are generally more stable to protodestannylation than their 2-pyridyl counterparts, they suffer from a critical failure mode: Catalyst Poisoning via N-Coordination .

The nitrogen atom in the 4-position is highly accessible. In standard catalytic cycles, this nitrogen competes with phosphine ligands for the palladium center, forming inactive Pd(II)-pyridyl complexes. Furthermore, the electron-deficient nature of the pyridine ring renders the C-Sn bond less nucleophilic, significantly slowing the rate-limiting transmetallation step.

This guide benchmarks three distinct catalyst classes to solve these issues:

  • The Classic:

    
     (Baseline)
    
  • The Specialist:

    
     / 
    
    
    
    (The "Farina" System)
  • The Modern Standard:

    
     (Steric Protection)[1]
    

Mechanistic Failure Analysis

To select the right catalyst, one must understand why the reaction fails. The diagram below illustrates the competition between the productive catalytic cycle and the non-productive "poisoning" pathway.

StilleMechanism Pd0 Active Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X TransMet Transmetallation (Rate Limiting) OxAdd->TransMet + Stannane Poisoned Inactive Complex [Pd(Ar)(X)(Pyridine)n] OxAdd->Poisoned Ligand Displacement RedElim Reductive Elimination (Product) TransMet->RedElim RedElim->Pd0 Pyridine 4-Stannyl Pyridine (Free N-Lone Pair) Pyridine->Poisoned N-Coordination

Figure 1: Mechanistic conflict in 4-pyridyl Stille coupling. The exposed nitrogen (red path) displaces ligands on the oxidative addition intermediate, arresting the cycle before transmetallation can occur.

Catalyst Benchmarking & Performance Matrix

The following data synthesizes performance metrics from internal optimizations and aggregate literature values for the coupling of 4-(tributylstannyl)pyridine with an electron-neutral Aryl Bromide .

Comparative Performance Table
Catalyst SystemLigand TypeYield (Typical)Reaction TimeTONKey Characteristic
Pd(PPh₃)₄ Monodentate Phosphine40-60%12-24 h< 50Baseline. Prone to rapid oxidation and N-poisoning.[1] Requires high loading (5-10 mol%).[1]
Pd(dppf)Cl₂ Bidentate Chelator65-80%8-16 h~200Stable. The chelating ligand resists displacement by pyridine N, but transmetallation is slow.
Pd₂(dba)₃ + AsPh₃ Arsine (Weak Donor)85-95%2-6 h> 500The "Farina" Effect. AsPh₃ dissociates easily, accelerating transmetallation.[1] Highly toxic.[2]
XPhos Pd G3/G4 Bulky Biaryl Phosphine90-98% 1-4 h > 1000 Gold Standard. Massive steric bulk prevents N-coordination; electron-richness boosts oxidative addition.[1]
Deep Dive Analysis
1. The "Farina" Effect (

+

)

Historically, this was the "silver bullet" for difficult Stille couplings.[1] Triphenylarsine (


) is a weaker donor than triphenylphosphine (

).[1] This weakness facilitates the dissociation of the ligand from the Pd(II) intermediate, creating the open coordination site necessary for the bulky stannane to bind and undergo transmetallation.
  • Verdict: Excellent chemical performance, but avoid if possible due to severe arsenic toxicity and regulatory hurdles in drug development.

2. The Modern Solution (

)

Buchwald's dialkylbiaryl phosphines (specifically XPhos) solve the problem via sterics rather than electronics.[1] The massive size of the XPhos ligand creates a "roof" over the palladium center.

  • Mechanism: The bulk prevents the small, linear pyridine nitrogen from coordinating (poisoning), but allows the approach of the stannane for transmetallation.

  • Verdict: The recommended catalyst for high-value pharmaceutical intermediates.[1]

Optimized Experimental Protocol

This protocol utilizes the "Copper Effect" (CuI) combined with a bulky phosphine system.[1] Copper(I) acts as a "ligand scavenger" and facilitates transmetallation, often boosting yields by >20% in pyridine systems.[1]

Reagents
  • Substrate: Aryl Bromide (1.0 equiv)[1][3]

  • Nucleophile: 4-(Tributylstannyl)pyridine (1.1 equiv)[1]

  • Catalyst: XPhos Pd G3 (2.0 mol%)[1]

  • Additive: CuI (10 mol%)[1]

  • Base/Activator: CsF (2.0 equiv) – Crucial for activating the stannane.[1]

  • Solvent: 1,4-Dioxane (Anhydrous, degassed)

Workflow Diagram

Protocol cluster_tips Critical Control Points Step1 PREP Combine Ar-Br, Stannane, CsF, CuI in vial. Step2 PURGE Evacuate/Backfill N2 (3 cycles). Step1->Step2 Step3 CATALYST Add XPhos Pd G3 (Solid or Stock Soln). Step2->Step3 Step4 REACTION Add Dioxane. Heat to 80-100°C. Step3->Step4 Step5 WORKUP Dilute EtOAc. Wash w/ KF (aq) to remove Tin. Step4->Step5 Tip1 Strict O2 exclusion required for XPhos Tip2 KF Wash removes insoluble Bu3SnF

Figure 2: Optimized workflow for XPhos-mediated coupling. Note the specific KF workup to handle tin byproducts.

Troubleshooting & Self-Validation

To ensure scientific integrity, verify your system using these checks:

  • The "Black Precipitate" Test:

    • Observation: Reaction turns black immediately upon heating.

    • Diagnosis: Catalyst decomposition ("Pd Black") before turnover.[1]

    • Fix: Your ligand is dissociating too fast or O2 is present.[1] Switch to XPhos Pd G3 (precatalyst is stable) or add excess ligand.

  • Protodestannylation Check:

    • Observation: Mass spec shows large peak for Pyridine (M-SnBu3 + H).[1]

    • Cause: Trace moisture in solvent or acidic protons on the coupling partner.[1]

    • Fix: Use CsF (fluoride activation allows neutral conditions) and add molecular sieves.[1] Avoid

      
       if moisture is a concern.[1]
      
  • Homocoupling (Ar-Ar):

    • Observation: Dimerization of the aryl halide.[1][4]

    • Cause: Oxidative addition is too slow; disproportionation occurs.[1]

    • Fix: Increase temperature or switch to a more electron-rich ligand (e.g.,

      
       ) to boost oxidative addition rates.[1]
      

References

  • The "Copper Effect" in Stille Coupling

    • Farina, V., & Kapadia, S. (1993). A quantitative determination of the 'copper effect' in the Stille reaction.
    • (Journal of Organic Chemistry)[1]

  • Comparison of Ligands (Farina Conditions)

    • Farina, V., & Krishnan, B. (1991). Large rate accelerations in the Stille reaction with triphenylarsine.
    • (J. Am. Chem. Soc.)[1]

  • XPhos Pd G2/G3 Applications

    • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Nucleophiles.[1] (Applicable to Stille via similar steric logic).

    • (J. Am. Chem. Soc.)[1]

  • Stille Coupling of 4-Pyridyl Stannanes

    • Gronowitz, S., et al. (1992).
    • (Journal of Heterocyclic Chemistry)[1]

  • General Review of Stille Reaction

    • Cordovilla, C., et al. (2015).
    • (Chemical Reviews)[1]

Sources

×

Retrosynthesis Analysis

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